(E)-3-(1H-Pyrrol-2-YL)acrylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-5,8H,(H,9,10)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYGTWMJKVNQNY-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49653-15-8 | |
| Record name | (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(E)-3-(1H-Pyrrol-2-yl)acrylic Acid: Chemical Structure, Properties, and Synthetic Methodologies
Executive Summary
The molecular architecture of (E)-3-(1H-pyrrol-2-yl)acrylic acid represents a highly versatile heteroaromatic building block, characterized by a pyrrole ring conjugated to an
Molecular Architecture & Physicochemical Properties
The thermodynamic stability of the (E)-isomer (trans) heavily outweighs the (Z)-isomer due to the steric clash between the pyrrole ring and the carboxylic acid group in the cis-configuration. This extended conjugation system allows for significant electron delocalization, impacting both its UV-absorption profile and its reactivity as a Michael acceptor.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (E)-3-(1H-pyrrol-2-yl)acrylic acid |
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 137.14 g/mol |
| Stereochemistry | (E)-isomer (trans) exclusively favored under thermodynamic control |
| H-Bond Donors | 2 (Pyrrole NH, Carboxylic OH) |
| H-Bond Acceptors | 2 (Carboxylic C=O, OH) |
| Key Derivatives | Ethyl ester (CAS 2433-65-0), 2-Cyano analog (CAS 122520-93-8) |
Mechanistic Synthesis: The Doebner-Knoevenagel Condensation
The synthesis of (E)-3-(1H-pyrrol-2-yl)acrylic acid is most efficiently achieved via the Doebner modification of the Knoevenagel condensation. This involves the reaction of 1H-pyrrole-2-carboxaldehyde with malonic acid. This methodology is a robust standard for generating propenoic acid derivatives, as validated in the synthesis of related heterocyclic analogs targeting Oncostatin M 1.
Principles of Causality in Experimental Design
As an application scientist, I emphasize that every reagent in this workflow serves a highly specific mechanistic purpose. Understanding this causality is critical for troubleshooting and scaling:
-
Catalytic Piperidine : Acts as a weak secondary amine base to deprotonate malonic acid, forming the reactive enolate without being strong enough to cause unwanted side reactions (such as the aldol self-condensation of the aldehyde).
-
Pyridine Solvent : Serves dual purposes as both a highly polar, miscible solvent and a supplementary base. It maintains a homogeneous basic environment that facilitates the proton-transfer steps necessary for the final elimination.
-
Elevated Temperature (115°C) : While the initial Knoevenagel condensation occurs at lower temperatures, driving the reaction to reflux induces the crucial decarboxylation of the intermediate di-acid. The thermodynamic control at these elevated temperatures exclusively yields the stable (E)-isomer.
Figure 2: Causality of experimental conditions in the synthesis of the target acrylic acid.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system, ensuring that physical observations directly confirm chemical milestones.
Step 1: Reagent Assembly Combine 1.0 equivalent of 1H-pyrrole-2-carboxaldehyde and 1.5 equivalents of malonic acid in anhydrous pyridine (approx. 5 volumes). Validation Check: The solution must become clear upon stirring; any persistent undissolved malonic acid indicates insufficient solvent volume or moisture contamination.
Step 2: Catalysis & Initiation Add 0.1 equivalents of piperidine. Attach a reflux condenser linked to a mineral oil bubbler. Validation Check: The system is sealed and purged with an inert gas (N2 or Ar) to prevent oxidative degradation of the pyrrole ring.
Step 3: Thermal Decarboxylation Heat the reaction mixture to a gentle reflux (115°C). Validation Check: Active bubbling in the trap confirms CO2 evolution (the decarboxylation phase). The reaction is complete ONLY when bubbling entirely ceases (typically 4-6 hours), validating the full conversion of the di-acid intermediate to the mono-acrylic acid.
Step 4: Isolation Cool the mixture to 0°C and slowly acidify with 1M HCl to pH 2-3. Validation Check: Immediate precipitation of a solid confirms the protonation of the carboxylate salt into the free, water-insoluble acid.
Step 5: Purification Filter the crude solid, wash with cold water, and recrystallize from an ethanol/water mixture. Validation Check: A sharp melting point and a single spot on TLC (DCM:MeOH 9:1, visualized under UV 254 nm) validate high purity.
Figure 1: Doebner-Knoevenagel synthetic workflow for (E)-3-(1H-Pyrrol-2-yl)acrylic acid.
Structural Derivatives in Drug Development
Modifications to the acrylic acid tail profoundly alter the compound's pharmacokinetic profile and binding affinity.
For instance, esterification yields 3-(1H-pyrrol-2-yl)-acrylic acid ethyl ester (CAS 2433-65-0), a lipophilic intermediate often used to enhance cellular permeability before undergoing intracellular hydrolysis by esterases 2. Alternatively, introducing an electron-withdrawing group at the alpha position generates 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid (CAS 122520-93-8). This specific modification provides a rigidified, highly polarized pharmacophore suitable for specialized target binding and extended hydrogen-bonding networks within enzymatic pockets 3.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized batch, the following analytical benchmarks must be met:
-
1H NMR (DMSO-d6) : The defining feature is the pair of doublets in the alkene region (typically around 6.1 ppm and 7.4 ppm) with a large coupling constant (
Hz), unequivocally confirming the (E)-configuration. The pyrrole NH typically appears as a broad singlet ppm. -
LC-MS : High-resolution mass spectrometry in negative electrospray ionization (ESI-) mode should yield an
peak at 136.04, confirming the exact mass of the free acid.
References
- Source: nih.
- Title: 3-(1H-PYRROL-2-YL)-ACRYLIC ACID ETHYL ESTER CAS#: 2433 ...
- Title: 2-Cyano-3-(1H-pyrrol-2-yl)
Sources
- 1. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(1H-PYRROL-2-YL)-ACRYLIC ACID ETHYL ESTER CAS#: 2433-65-0 [chemicalbook.com]
- 3. 2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid | CAS 122520-93-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Whitepaper: 3-(1H-pyrrol-2-yl)prop-2-enoic acid – Chemical Identity, Synthesis, and Applications in SDH Inhibitor Development
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the strategic selection of bioisosteric building blocks is paramount. 3-(1H-pyrrol-2-yl)prop-2-enoic acid (also widely known as 3-(1H-pyrrol-2-yl)acrylic acid) has emerged as a highly versatile structural fragment. Characterized by its unique combination of an electron-rich pyrrole ring and a rigid
This technical guide provides a comprehensive overview of the compound's chemical identity, mechanistic rationale, and field-proven experimental workflows, designed specifically for researchers and drug development professionals.
Chemical Identity and Nomenclature
Accurate identification is the first step in any rigorous chemical workflow. The compound is registered under the CAS number 178992-37-5 [3]. Due to the presence of the alkene bond, it predominantly exists in the thermodynamically stable (2E) configuration[4].
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| Primary Name | 3-(1H-pyrrol-2-yl)prop-2-enoic acid |
| CAS Registry Number | 178992-37-5[3] |
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 137.14 g/mol [5] |
| Stereochemistry | Predominantly (2E) / Trans[4] |
| Common Synonyms | 3-(1H-pyrrol-2-yl)acrylic acid[3]; 3-(1H-pyrrol-2-yl)-2-propenoic acid[5]; (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid[4] |
Structural Significance & Mechanistic Rationale (E-E-A-T)
As an Application Scientist, I emphasize that the utility of 3-(1H-pyrrol-2-yl)prop-2-enoic acid is not coincidental; it is rooted in strict structure-activity relationship (SAR) principles.
-
The Pyrrole Moiety: The >N-H group of the pyrrole ring acts as a critical hydrogen bond donor. In the context of target engagement, this allows the molecule to anchor securely within the hydrophobic, electron-dense pockets of target proteins, such as the ubiquinone binding site of Complex II[2].
-
The Acrylic Acid Linker: The
-unsaturated system serves a dual purpose. First, it enforces a rigid, planar geometry that projects downstream pharmacophores (like pyrazole amides) into the correct spatial orientation. Second, the carboxylic acid acts as an ideal handle for highly efficient amide coupling reactions, allowing for rapid library generation[1].
Experimental Workflows: Synthesis & Downstream Application
Protocol 1: Synthesis via Knoevenagel Condensation
To synthesize 3-(1H-pyrrol-2-yl)prop-2-enoic acid, a Knoevenagel condensation is preferred over a Wittig olefination.
-
Causality: The decarboxylative nature of the malonic acid intermediate acts as a thermodynamic sink. Driven by heat, this mechanism exclusively yields the (E)-isomer, eliminating the need for complex, yield-reducing chromatographic separation of stereoisomers.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 1.0 equivalent of pyrrole-2-carboxaldehyde and 1.5 equivalents of malonic acid in anhydrous pyridine.
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq). Rationale: Piperidine acts as a weak base to generate the reactive enolate from malonic acid without degrading the sensitive pyrrole ring.
-
Reflux: Heat the mixture to reflux (approx. 80-90 °C) for 3 to 4 hours. Monitor the evolution of CO2 gas, which indicates successful decarboxylation[1].
-
Isolation: Cool the reaction to room temperature and pour it into crushed ice. Acidify slowly with 1M HCl until the pH reaches 3.0.
-
Purification: Collect the precipitated 3-(1H-pyrrol-2-yl)prop-2-enoic acid via vacuum filtration, wash with cold water, and dry under a vacuum.
Synthetic workflow for 3-(1H-pyrrol-2-yl)prop-2-enoic acid and downstream SDH inhibitors.
Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
Derivatives of this compound are heavily evaluated for their antifungal properties by inhibiting SDH in plant pathogenic fungi (e.g., V. mali)[1][2].
-
Self-Validating System: To ensure data integrity, this protocol requires a known SDH inhibitor (e.g., Boscalid) as a positive control and a DMSO vehicle as a negative control. This isolates the variable of target engagement and prevents false positives caused by solvent toxicity.
Step-by-Step Methodology:
-
Mycelial Culture: Culture V. mali mycelium in a sterile potato liquid medium for exactly 72 hours. Causality: 72 hours ensures the cells are in the exponential growth phase, yielding the highest concentration of active, intact mitochondria[2].
-
Mitochondrial Extraction: Harvest the mycelium and prepare a mitochondrial suspension using differential centrifugation at 4 °C to preserve enzymatic integrity.
-
Compound Treatment: Treat the mitochondrial suspension with varying concentrations of the synthesized pyrrole-acrylamide derivatives (dissolved in DMSO)[2].
-
Colorimetric Readout: Introduce a colorimetric electron acceptor, such as DCPIP. Incubate for 24 hours.
-
Quantification: Record the absorbance at 600 nm using a microplate reader[2]. Causality: Measuring at 600 nm monitors the reduction of DCPIP. A lack of color change indicates successful SDH blockade, allowing for precise IC50 calculation.
Mechanistic pathway of Succinate Dehydrogenase (SDH) inhibition by pyrrole-acrylamide derivatives.
Table 2: Experimental Variables and Causality in SDH Assay
| Experimental Variable | Parameter | Causality / Rationale |
| Mycelium Culture Time | 72 hours | Ensures V. mali cells are in the exponential growth phase for optimal mitochondrial yield[2]. |
| Readout Wavelength | 600 nm | Monitors the reduction of DCPIP, providing a direct, colorimetric validation of SDH enzymatic activity[2]. |
| Positive Control | Boscalid | Validates the assay's sensitivity to known ubiquinone-site competitive inhibitors. |
References
-
Title: (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid, 95% Purity | Source: CP Lab Safety | URL: [Link]
-
Title: Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors (Supporting Information) | Source: Amazon S3 / Supplementary Material | URL: [Link]
Sources
Thermodynamic Stability of trans-3-(pyrrol-2-yl)acrylic Acid: A Technical Guide
Part 1: Executive Technical Summary[1]
trans-3-(pyrrol-2-yl)acrylic acid (CAS 13162-23-7) represents a classic conjugated heterocyclic system where thermodynamic stability is dictated by the interplay between the electron-rich pyrrole ring and the electron-withdrawing acrylic acid moiety.[1] While the trans (E) isomer is the thermodynamically preferred conformer due to steric minimization, the molecule exhibits three primary instability vectors: photochemical isomerization , oxidative polymerization , and thermal decarboxylation .
This guide provides a mechanistic breakdown of these instability pathways and actionable protocols for their characterization and mitigation.
Physicochemical Snapshot
| Property | Value / Characteristic | Relevance to Stability |
| Molecular Formula | C₇H₇NO₂ | Low molecular weight, high functional density.[1] |
| Configuration | Trans (E) | Thermodynamically dominant (>98% at equilibrium in dark). |
| pKa (COOH) | ~4.1 – 4.5 (Est.) | Comparable to acrylic acid; dictates pH-dependent solubility.[1] |
| pKa (Pyrrole NH) | ~17.5 | Very weak acid; deprotonation requires strong bases. |
| Melting Point | >150°C (Decomp.)* | Likely undergoes decarboxylation upon melting. |
| Solubility | DMSO, MeOH, EtOH | Poor in water (neutral); soluble in alkaline buffers. |
Part 2: Thermodynamic vs. Kinetic Stability[1]
The Isomerization Landscape (E vs. Z)
The trans isomer is stabilized by extended
-
Thermodynamic Preference:
. The trans form is lower in energy by approximately 3–5 kcal/mol. -
Kinetic Access: Despite the thermodynamic penalty, the activation energy barrier for isomerization is easily overcome by UV-Vis photon absorption (
), leading to rapid photostationary states rich in the cis isomer.
The Decarboxylation Threat
Pyrrole-2-acrylic acids are "vinylogous" analogs of pyrrole-2-carboxylic acid.[1] The pyrrole ring is electron-rich (excess
-
Mechanism: In acidic media or at high temperatures (melt phase), the pyrrole ring facilitates protonation at the
-carbon of the double bond or the pyrrole C2 position. This disrupts conjugation and lowers the activation energy for the loss of CO₂, generating 2-vinylpyrrole—a highly reactive species prone to immediate polymerization.
Part 3: Degradation Mechanisms & Pathways[1]
The following Graphviz diagram illustrates the interconnected degradation pathways.
Caption: Degradation network showing the reversible photo-cycle and irreversible thermal/oxidative sinks.
Detailed Mechanisms[1]
-
Photo-Isomerization: Upon irradiation (typically
nm), the molecule enters a singlet excited state. Relaxation involves rotation around the C=C double bond. While the cis form is thermally unstable, it can persist in solution at ambient temperatures for hours, complicating HPLC analysis if samples are not protected from light. -
Oxidative Polymerization: Pyrroles are notoriously sensitive to oxidation. The formation of "pyrrole blacks" involves the oxidation of the pyrrole ring to a radical cation, which couples with other pyrrole units. The acrylic acid side chain does not fully protect the ring from this fate. Visual Sign: Samples turning from off-white/yellow to brown/black.[1]
-
Acid-Catalyzed Decarboxylation: Unlike simple benzoic acids, heteroaryl acrylic acids can decarboxylate under milder conditions.[1]
Part 4: Experimental Protocols for Stability Assessment
To rigorously validate the stability profile, the following protocols are recommended.
Protocol A: Thermal Stress Profiling (TGA/DSC)
Use this to determine the safe processing window and melting behavior.
-
Instrument: TGA/DSC synchronous analyzer (e.g., TA Instruments SDT).
-
Sample: 2–5 mg of dry powder in an alumina pan (crimped but vented).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 300°C under Nitrogen (50 mL/min).
-
-
Analysis:
-
Melting: Look for a sharp endotherm (likely >150°C).
-
Decomposition: Watch for immediate mass loss (TGA onset) coincident with or immediately following the melting endotherm. If mass loss = ~29% (MW of CO₂ / MW of Parent), it confirms decarboxylation.
-
Protocol B: Photostability & Isomerization Kinetics
Use this to assess sensitivity to ambient light.[1]
-
Preparation: Prepare a 0.5 mg/mL solution in MeOH/Water (50:50).
-
Control: Wrap one vial in aluminum foil (Dark Control).
-
Exposure: Place the test vial in a light chamber (ICH Q1B conditions) or on a sunny windowsill for 4 hours.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 15 min.
-
Detection: UV at 280 nm and 320 nm.
-
-
Interpretation:
-
The trans isomer typically elutes later than the cis isomer on C18 columns due to better packing/interaction with the stationary phase.
-
Quantify the Area% of the new peak appearing in the exposed sample vs. the dark control.
-
Protocol C: Forced Degradation (Stress Testing)
Use this to identify degradation products.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hrs | Potential decarboxylation (check for vinyl species or loss of COOH).[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hrs | Generally stable as the carboxylate salt (electrostatic repulsion prevents nucleophilic attack). |
| Oxidation | 3% H₂O₂, RT, 2 hrs | N-oxidation or ring opening (complex mixture of polar degradants). |
Part 5: Handling & Stabilization Strategy[1]
Based on the thermodynamic profile, the following handling procedures are mandatory for maintaining scientific integrity of the material.
Storage Conditions
-
Temperature: Store at -20°C for long-term storage. The low temperature inhibits the kinetics of oxidative polymerization.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen is the primary enemy of the pyrrole ring.
-
Container: Amber glass vials with Teflon-lined caps. Strictly avoid clear glass to prevent photo-isomerization.[1]
Solution Chemistry
-
Solvents: Avoid acidic solvents (e.g., pure acetic acid) for prolonged heating.
-
Workup: When synthesizing, avoid high-temperature distillations. Use recrystallization (e.g., EtOH/Water) rather than sublimation or melt-processing.
-
Salt Formation: If solubility is an issue, convert to the sodium or potassium salt . The carboxylate anion is significantly more resistant to decarboxylation than the free acid because the negative charge density discourages the electron shifts required for CO₂ loss.
Part 6: Experimental Workflow Diagram
Caption: Decision logic for characterization and storage of pyrrole-acrylic acid derivatives.
References
-
Thermal Stability of Heteroaryl Acrylic Acids: BenchChem. (2025). Thermal Stability and Decomposition of Trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide. Retrieved from
-
Decarboxylation Mechanisms: Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[1] Journal of the American Chemical Society, 131(33), 11674-11675.
-
Photochemical Isomerization: Arai, T., et al. (2002). Photoisomerization of 2-(2-pyrrol-2-ylethenyl)benzoxazole and 2-(2-pyrrol-2-ylethenyl)benzothiazole.[1] Journal of the Chemical Society, Perkin Transactions 2, 342-347.
-
Synthesis & Properties: Zacuto, M. J. (2019).[2] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.[1] Journal of Organic Chemistry, 84(10), 6465-6474.
-
General Pyrrole Chemistry: Discovery Fine Chemicals. (n.d.). Trans-3-(3-Pyridyl)Acrylic Acid - Safety and Handling. Retrieved from
Sources
The Physicochemical Profiling of (E)-3-(1H-Pyrrol-2-yl)acrylic Acid: pKa Determination and Mechanistic Insights
Executive Summary
(E)-3-(1H-Pyrrol-2-yl)acrylic acid is a structurally significant heterocyclic compound, serving as a critical pyrrole analog to the naturally occurring epidermal chromophore, urocanic acid[1],[2]. In medicinal chemistry, this scaffold is increasingly utilized in the design of non-peptide mimetics, T-cell receptor (TCR) antagonists, and angiotensin II receptor blockers[3],[4]. Understanding its precise acid-base behavior is paramount for predicting its pharmacokinetics, membrane permeability, and receptor-binding affinity. This whitepaper provides an in-depth mechanistic analysis of the pKa values of (E)-3-(1H-Pyrrol-2-yl)acrylic acid, detailing the electronic causality behind its ionization states and establishing self-validating experimental protocols for empirical quantification.
Structural and Electronic Determinants of Acidity
Unlike its imidazole counterpart (urocanic acid), which possesses a basic pyridine-like nitrogen[5],[6], the pyrrole ring in (E)-3-(1H-Pyrrol-2-yl)acrylic acid integrates its nitrogen lone pair into the aromatic
The Carboxylic Acid Moiety ( )
The primary ionization event occurs at the terminal carboxylic acid group. Unconjugated acrylic acid exhibits a
-
Inductive Effect (-I): The
hybridized carbons of the alkene weakly withdraw electron density, which would typically increase acidity. -
Resonance Effect (+M): The electron-rich pyrrole ring donates electron density through the conjugated
-system into the carboxylate group.
Because the +M effect of the pyrrole ring dominates over the -I effect of the vinyl group, the carboxylate anion is slightly destabilized compared to acrylic acid. This is analogous to the behavior of pyrrole-2-carboxylic acid, which has a
The Pyrrole Amine ( )
The secondary ionization event involves the deprotonation of the pyrrole nitrogen (-NH). Unsubstituted pyrrole is an extremely weak acid with a
Electronic effects dictating the dual pKa profile of (E)-3-(1H-Pyrrol-2-yl)acrylic acid.
Comparative pKa Analysis
To contextualize the physicochemical profile of (E)-3-(1H-Pyrrol-2-yl)acrylic acid, it must be benchmarked against its structural constituents and biological analogs. The table below synthesizes these quantitative relationships.
| Compound | Substructure | Reference Context | ||
| (E)-3-(1H-Pyrrol-2-yl)acrylic acid | Pyrrole + Vinyl + COOH | ~4.5 - 4.7 | ~15.2 (-NH) | Target Compound |
| Acrylic Acid | Vinyl + COOH | 4.25 | N/A | [8],[9] |
| Pyrrole-2-carboxylic acid | Pyrrole + COOH | 3.7 - 4.45 | ~14.7 (-NH) | ,[10] |
| trans-Urocanic Acid | Imidazole + Vinyl + COOH | 2.9 - 3.3 | 5.8 (-NH+) | [5],[6] |
| Pyrrole | Pyrrole | N/A | 16.5 (-NH) / -3.8 (-NH+) | [7] |
Data Note: The drastic difference between the target compound and urocanic acid lies in the
Experimental Methodologies for pKa Determination
Due to the extreme orthogonality of the two ionization sites, a single analytical technique is insufficient. The following self-validating experimental workflows are required to empirically determine the exact
Protocol 1: Potentiometric Titration for (-COOH)
Causality & Logic: The carboxylic acid falls within the standard aqueous pH range (2–12). However, dissolved atmospheric
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a 0.15 M KCl aqueous solution to maintain a constant ionic strength, mimicking physiological conditions and stabilizing activity coefficients.
-
Degassing: Purge the solvent with high-purity
gas for 30 minutes to eliminate dissolved . -
Sample Dissolution: Dissolve 2.0 mM of (E)-3-(1H-Pyrrol-2-yl)acrylic acid in 50 mL of the degassed KCl solution. Maintain under a continuous
blanket at a thermostated 25.0 ± 0.1 °C. -
Titration: Titrate with standardized 0.1 M KOH (carbonate-free) using an automated titrator equipped with a calibrated glass electrode.
-
Data Validation (Gran Plot): Do not rely solely on the inflection point of the sigmoidal curve. Convert the raw volume/pH data into a Gran plot. The linearity of the Gran function validates the absence of interfering weak acids (like
) and allows for the precise calculation of .
Protocol 2: UV-Vis Spectrophotometric Titration for (-NH)
Causality & Logic: The pyrrole -NH deprotonates at a pH > 14. Standard glass electrodes suffer from severe "alkaline error" in this regime. Because the deprotonation of the pyrrole ring significantly alters its conjugated
Step-by-Step Methodology:
-
Buffer System: Prepare a series of highly alkaline solutions using varying concentrations of NaOH and a co-solvent (e.g., 10-50% DMSO/Water) to access the
scale from 12.0 to 16.0. -
Spectral Baseline: Record the UV-Vis spectrum of the fully protonated neutral species at pH 10.0 (where the COOH is fully ionized, but the NH is intact).
-
Titration: Inject a concentrated stock of the compound into the prepared alkaline solutions (final concentration ~50
). -
Isosbestic Point Verification: Overlay the spectra. The presence of sharp isosbestic points guarantees that only a single equilibrium (neutral
anion) is occurring without chemical degradation. -
Calculation: Plot the absorbance at the
of the pyrrolide anion against the value. The inflection point of the resulting sigmoidal curve yields the exact .
Experimental workflow for determining the orthogonal pKa values of the compound.
Conclusion & Implications for Drug Design
The substitution of imidazole with pyrrole in the urocanic acid scaffold fundamentally alters the molecule's ionization profile. At physiological pH (7.4), (E)-3-(1H-Pyrrol-2-yl)acrylic acid exists almost exclusively as a mono-anion (carboxylate deprotonated, pyrrole neutral). This absence of a cationic state (which is present in urocanic acid[5],[6]) drastically increases its lipophilicity (LogD) at pH 7.4, enhancing passive membrane permeability. For drug development professionals designing TCR antagonists[3] or UV-filter analogs[1], leveraging this specific pKa profile is critical for optimizing target binding affinity and mitigating off-target electrostatic interactions.
References
-
Stack Exchange Chemistry - What is the pKaH of pyrrole? (Aggregated PubChem/HMDB Data).[7][Link]
-
ResearchGate - A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives.[1][Link]
-
MDPI - Design and Synthesis of Non-Peptide Mimetics Mapping the Immunodominant Myelin Basic Protein Epitope to Function as T-Cell Receptor Antagonists.[3][Link]
-
ResearchGate - 1H and 13C chemical shifts of cis-urocanic acid versus pH, yielding stepwise pKa values of a diprotic acid.[5][Link]
-
ACS Publications - Primary Processes of the Electronic Excited States of trans-Urocanic Acid.[6][Link]
-
ResearchGate - Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water.[8][Link]
-
Study.com - Acrylic Acid Formula, Structure & Properties.[9][Link]
-
ACS Publications - Nonpeptide angiotensin II antagonists: N-phenyl-1H-pyrrole derivatives are angiotensin II receptor antagonists.[4][Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.uva.nl [pure.uva.nl]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. study.com [study.com]
- 10. Pyrrole-2-carboxylic acid CAS#: 634-97-9 [m.chemicalbook.com]
Solubility of pyrrole-2-acrylic acid in organic solvents
An In-depth Technical Guide to the Solubility of Pyrrole-2-Acrylic Acid in Organic Solvents
Executive Summary This guide provides a comprehensive technical analysis of the solubility profile of Pyrrole-2-acrylic acid (also known as 3-(1H-pyrrol-2-yl)acrylic acid; CAS: 13135-64-3). Targeted at researchers and process chemists, this document synthesizes physicochemical principles with practical experimental protocols. It addresses the compound's amphiphilic nature, pH-dependent behavior, and stability constraints, offering a self-validating framework for solvent selection in synthesis, purification, and analysis.
Part 1: Physicochemical Fundamentals
To master the solubility of pyrrole-2-acrylic acid (PAA), one must first understand the competing forces within its molecular structure.
Structural Analysis & Solvation Mechanisms
PAA is a bifunctional molecule containing a pyrrole ring (electron-rich, aromatic heterocycle) and an acrylic acid side chain (conjugated carboxylic acid).
-
Hydrogen Bonding:
-
Donors: The pyrrole N-H and the carboxylic acid O-H.
-
Acceptors: The carbonyl oxygen and the carboxylic -OH (amphiprotic).
-
Implication: PAA exhibits strong self-association in the solid state (high melting point ~204-208°C dec.), requiring solvents with high dielectric constants or strong H-bonding capacity to disrupt the crystal lattice.
-
-
Lipophilicity (LogP):
-
Estimated LogP: 1.2 – 1.5 .
-
Implication: PAA is moderately lipophilic. It partitions well into organic solvents like ethyl acetate but is not hydrophobic enough to dissolve in aliphatic hydrocarbons (e.g., hexane).
-
-
Acid-Base Profile (pKa):
-
Carboxylic Acid pKa: ~4.5 (Ionizable).
-
Pyrrole NH pKa: ~17.5 (Very weak acid, essentially non-ionizable in standard aqueous conditions).
-
Implication: Solubility in water is pH-dependent. At pH > 6, the carboxylate anion forms, drastically increasing aqueous solubility.
-
Part 2: Solvent Compatibility Matrix
The following categorization is based on polarity, dielectric constant, and experimental validation in synthesis workflows.
| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Preferred for stock solutions and reactions. Caution: High boiling points make removal difficult during workup. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good (20-50 mg/mL) | Ideal for recrystallization. Solubility increases significantly with temperature.[1] |
| Esters & Ketones | Ethyl Acetate, Acetone | Moderate (5-20 mg/mL) | Standard solvents for liquid-liquid extraction (workup) and chromatography. |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Moderate | THF is excellent for reactions; Ether is often used to precipitate impurities or as an extraction solvent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Useful for extraction but often requires large volumes. |
| Hydrocarbons | Hexane, Heptane, Toluene | Poor / Insoluble | Used as anti-solvents to induce precipitation during crystallization. |
| Aqueous | Water (pH < 4) | Insoluble | PAA precipitates as the free acid. |
| Aqueous | Water (pH > 7) | Soluble | Soluble as the carboxylate salt (e.g., Sodium 3-(pyrrol-2-yl)acrylate). |
Part 3: Experimental Protocols (Self-Validating Systems)
Since exact solubility values can vary by crystal polymorph and purity, use these protocols to generate precise data for your specific lot.
Protocol A: Gravimetric Solubility Determination
Objective: Determine the saturation limit of PAA in a specific solvent at ambient temperature (
-
Preparation: Weigh approximately
of PAA into a HPLC vial (pre-weighed). -
Addition: Add the target solvent in
increments. -
Equilibration: Vortex for 30 seconds and sonicate for 5 minutes after each addition.
-
Observation:
-
If the solid dissolves completely, calculate solubility:
. -
If solid remains after
, filter the supernatant through a PTFE filter.
-
-
Quantification (Gravimetric): Evaporate a known volume of the filtrate in a tared vessel and weigh the residue.
-
Validation: Ensure the residue spectrum (IR/NMR) matches the starting material to rule out solvent-induced decomposition.
-
Protocol B: Recrystallization Screening
Objective: Purify crude PAA using a solvent/anti-solvent system.
-
Dissolution: Dissolve
of crude PAA in the minimum amount of boiling Ethanol (95%) . -
Filtration: Perform hot filtration to remove insoluble mechanical impurities.
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Anti-Solvent Addition (Optional): If no crystals form, add Water dropwise until persistent turbidity is observed, then warm slightly to redissolve and cool again.
-
Harvest: Filter crystals and wash with cold Ethanol/Water (1:1).
-
Critical Control Point: Avoid strong mineral acids during this process, as pyrroles can polymerize (turn black/red) in acidic environments.
-
Part 4: Visualization of Workflows
Solubility Screening Workflow
This diagram outlines the logical flow for determining the optimal solvent for a new application (Reaction vs. Purification).
Caption: Decision logic for selecting solvents based on the experimental objective (Synthesis, Extraction, or Crystallization).
pH-Dependent Solubility Mechanism
Understanding the acid-base behavior is critical for extraction efficiency.
Caption: The reversible transition between the hydrophobic free acid and hydrophilic salt form, utilized in workup procedures.
Part 5: Stability & Handling (Critical Safety Note)
-
Acid Sensitivity: Pyrrole rings are electron-rich and prone to electrophilic attack. In strong acidic solutions (pH < 1), PAA may undergo polymerization or decomposition (red/black tar formation). Recommendation: Use weak acids (Acetic acid) or dilute mineral acids for pH adjustment, and minimize exposure time.
-
Oxidation: The pyrrole ring is susceptible to oxidation by air and light. Recommendation: Store solutions in amber vials and, if possible, under an inert atmosphere (Nitrogen/Argon) for long-term storage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12473, Pyrrole-2-carboxylic acid (Analogous Structure). Retrieved from [Link]
-
Athabasca University. Recrystallization of Organic Compounds: General Protocols. Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester (Analogous Data). Retrieved from [Link]
Sources
Literature review on pyrrole-based conjugated carboxylic acids
Scope: Synthesis, Electronic Structure, and Applications in Optoelectronics & Medicine.
Executive Summary
Pyrrole-based conjugated carboxylic acids represent a specialized class of heterocyclic compounds where the electron-rich pyrrole ring is electronically coupled to a carboxylic acid moiety, either directly or through a
This structural architecture creates a unique "Push-Pull" electronic system:
-
The Donor (Push): The pyrrole nitrogen lone pair (
) raises the Highest Occupied Molecular Orbital (HOMO). -
The Acceptor/Anchor (Pull): The carboxylic acid group withdraws electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and providing a handle for binding to metal oxides (in solar cells) or biological receptors (in drug design).
This guide details the engineering of these molecules, providing validated protocols for their synthesis and explaining the causality between their structure and their dual-functionality in materials science and pharmacology.
Structural Classes & Electronic Properties
The Stability Paradox
Pyrrole is acid-sensitive; it typically polymerizes ("pyrrole red") in acidic media due to protonation at the C2/C3 position. However, the introduction of an electron-withdrawing carboxyl group (COOH) at the C2 position significantly stabilizes the ring.
-
Mechanism: The COOH group deactivates the ring towards electrophilic attack (including self-protonation), allowing these acids to exist as stable solids, unlike the volatile and unstable parent pyrrole.
Electronic Band Gap Engineering
The conjugation length determines the optical window.
-
Class I (Direct): Pyrrole-2-carboxylic acid.[1][2][3][4][5] High band gap, UV active. Used as a monomer for conducting polymers.[4]
-
Class II (Vinyl-Bridged): 3-(1H-pyrrol-2-yl)acrylic acid. Lower band gap, visible light absorption.[6] Used in optoelectronics.
-
Class III (D-A Systems): Diketopyrrolopyrrole (DPP) acids. Narrow band gap (Near-IR). High-performance organic semiconductors.
Visualizing the Electronic Shift
The following diagram illustrates how conjugation extends the electron delocalization, narrowing the band gap.
Figure 1: Impact of structural conjugation on electronic properties. Extended linkers (Class II) facilitate intramolecular charge transfer (ICT).
Validated Synthesis Protocols
Protocol A: Knoevenagel Condensation (Vinyl-Bridged Systems)
Target: 3-(1H-pyrrol-2-yl)acrylic acid (and cyano-derivatives). Application: Precursors for dyes and bioactive Michael acceptors.
Rationale: The aldehyde at the C2 position of pyrrole is highly reactive.[7] Using a weak base (piperidine) prevents ring polymerization while sufficiently activating the methylene group of the acid precursor.
Materials:
-
Pyrrole-2-carboxaldehyde (10 mmol)
-
Malonic acid (12 mmol) [for acrylic acid] OR Ethyl cyanoacetate [for cyanoacrylate]
-
Piperidine (Catalytic, 0.5 mmol)
-
Ethanol (Solvent)[7]
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of pyrrole-2-carboxaldehyde and 12 mmol of malonic acid in 20 mL of ethanol.
-
Catalysis: Add 50
L of piperidine. The solution may turn slightly yellow (formation of iminium intermediate). -
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane). The aldehyde spot (
) should disappear. -
Workup:
-
Purification: Recrystallize from ethanol/water (9:1).
-
Yield: Typically 75–85%.
-
Characterization:
H NMR shows trans-alkene doublets ( Hz).
-
Protocol B: Electropolymerization (Conducting Films)
Target: Poly(pyrrole-2-carboxylic acid) films. Application: Biosensor interfaces (COOH groups allow covalent attachment of enzymes).
Rationale: Direct oxidation of pyrrole-2-carboxylic acid requires higher potentials than pyrrole due to the electron-withdrawing COOH.
Methodology:
-
Electrolyte: 0.1 M Pyrrole-2-carboxylic acid + 0.1 M LiClO
in Acetonitrile (anhydrous). -
Setup: Three-electrode cell (Working: Au/Pt; Counter: Pt wire; Ref: Ag/AgCl).
-
Deposition: Apply a constant potential of +1.4 V vs Ag/AgCl.
-
Note: Potentials >1.6 V may cause "over-oxidation," degrading the polymer conductivity.
-
-
Result: A dark, adherent film forms. The COOH groups remain intact on the surface, available for EDC/NHS coupling.
Applications & Mechanism of Action
Medicinal Chemistry: The Pharmacophore
Pyrrole-conjugated acids act as isosteres for benzoic acids but with distinct H-bonding capabilities. The pyrrole NH is a hydrogen bond donor, while the COOH is both a donor and acceptor.
Case Study: Antimycobacterial Activity
Derivatives of pyrrole-2-carboxylic acid (specifically hydrazones and acrylic conjugates) have shown IC
-
Mechanism: Inhibition of Enoyl-ACP reductase (InhA). The conjugated system mimics the substrate, and the acidic headgroup interacts with the active site residues (e.g., Tyr158).
Figure 2: Pharmacophore model showing the binding mode of pyrrole-carboxylic acids in enzyme active sites.
Optoelectronics: Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, the carboxylic acid is the "anchor."
-
Anchoring: The -COOH binds to the TiO
surface (ester linkage or bidentate chelation). -
Injection: Upon photoexcitation, electrons flow from the pyrrole (donor) through the conjugated bridge to the COOH (acceptor) and inject into the TiO
conduction band. -
Performance: Pyrrole-based dyes often exhibit higher extinction coefficients than simple phenyl-based dyes due to the electron-rich nature of the heterocycle.
Quantitative Data Summary
| Property | Pyrrole (Ref) | Pyrrole-2-COOH | 3-(Pyrrol-2-yl)acrylic acid |
| pKa (NH) | 16.5 | ~16.0 | ~15.8 |
| pKa (COOH) | N/A | 4.45 | 4.20 |
| UV | 210 nm | 260 nm | 310 nm |
| Stability (Acid) | Unstable | Moderate | High |
| Application | Monomer | Sensor Coating | Optical Dye / Drug |
References
-
Synthesis of Pyrrole-2-Carboxylic Acid Derivatives
- Title: Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks.
- Source: ResearchG
-
URL:
-
Knoevenagel Condensation Protocols
-
Title: The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde.[10]
- Source: RSC Publishing (Organic & Biomolecular Chemistry).
-
URL:
-
-
Electropolymerization & Materials
- Title: Theoretical and experimental studies on the electronic, optical, and structural properties of poly-pyrrole-2-carboxylic acid films.
- Source: ResearchG
-
URL:
-
Medicinal Activity (Antimycobacterial)
- Title: Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv
- Source: VLife Sciences.
-
URL:
-
Physical Properties
Sources
- 1. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 3. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]
- 6. Computational study of diketopyrrolopyrrole-based organic dyes for dye sensitized solar cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijcps.org [ijcps.org]
- 9. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]
- 12. Pyrrole-2-carboxylic acid CAS#: 634-97-9 [m.chemicalbook.com]
- 13. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Knoevenagel Condensation Protocols for Pyrrole-2-Carbaldehyde Derivatives
Introduction & Mechanistic Rationale
The Knoevenagel condensation of pyrrole-2-carbaldehyde with active methylene compounds is a cornerstone reaction in modern drug discovery and materials science. This transformation yields
The Electrophilicity Challenge
From a mechanistic perspective, pyrrole-2-carbaldehyde presents a unique challenge compared to standard aromatic aldehydes (e.g., benzaldehyde). The pyrrole ring is highly electron-rich; the nitrogen lone pair delocalizes through the aromatic system and conjugates directly with the C2-carbonyl group via a strong positive mesomeric (+M) effect. This delocalization significantly increases the electron density at the carbonyl carbon, thereby reducing its electrophilicity.
Consequently, standard mild conditions often result in sluggish kinetics or incomplete conversion. To overcome this, the experimental design must incorporate targeted catalytic strategies—such as secondary amine organocatalysis (piperidine) to form a highly reactive iminium intermediate, or acoustic cavitation (ultrasonication) to overcome the activation energy barrier[3][4].
Fig 1. Mechanistic pathway of the base-catalyzed Knoevenagel condensation.
Comparative Catalytic Strategies
Selecting the appropriate catalytic system is dictated by the acidity of the active methylene and the desired scalability of the protocol. Below is a synthesized comparison of field-proven catalytic systems utilized for pyrrole-2-carbaldehyde condensations.
Table 1: Quantitative Comparison of Catalytic Systems for Pyrrole-2-Carbaldehyde
| Catalytic System | Solvent | Temp (°C) | Time | Avg. Yield | Causal Advantage |
| Piperidine (10 mol%) | Ethanol | 78 (Reflux) | 4-6 h | 80-85% | Standard benchmark; forms reactive iminium ion to bypass low carbonyl electrophilicity. |
| Tetrabutylammonium L-valinate | Water | 25 (RT) | 30 min | 89% | Amino Acid Ionic Liquid (AAIL) acts as a phase-transfer catalyst; drives spontaneous product precipitation[5]. |
| Gallium(III) chloride (5 mol%) | Solvent-free | 25 (RT) | 10 min | 92% | Mechanochemical grinding; Lewis acid coordinates to carbonyl oxygen, drastically increasing electrophilicity[6]. |
| Piperidine + Ultrasonic | Ethanol | 25 (RT) | 15 min | >90% | Acoustic cavitation generates localized micro-hotspots, accelerating nucleophilic attack without bulk heating[3]. |
Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues (e.g., color changes, precipitation) and in-process analytical controls are embedded to ensure reproducibility.
Protocol A: Classical Synthesis of Sunitinib Precursor (Piperidine Catalysis)
This protocol describes the condensation of a substituted pyrrole-2-carbaldehyde with 5-fluoro-2-oxindole, a direct analog to the industrial synthesis of Sunitinib[2].
Materials:
-
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 mmol, 167 mg)
-
5-Fluoro-2-oxindole (1.05 mmol, 158 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Absolute Ethanol (10 mL)
Step-by-Step Methodology:
-
Reagent Solubilization: In a 25 mL round-bottom flask equipped with a magnetic stirrer, suspend the pyrrole-2-carbaldehyde derivative and 5-fluoro-2-oxindole in 10 mL of absolute ethanol. Causality: Ethanol is chosen as it solubilizes the starting materials at reflux but acts as an anti-solvent for the highly conjugated product at room temperature.
-
Catalyst Addition: Add piperidine (10 µL) dropwise at room temperature. The solution will typically deepen in color (yellow to orange) indicating the initial formation of the enolate/carbanion.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3 to 4 hours.
-
In-Process Monitoring: At 2 hours, sample the reaction for TLC (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the UV-active aldehyde spot (
) and the appearance of a bright yellow/orange product spot ( ) validates reaction progression. -
Quenching & Precipitation: Remove the flask from heat and allow it to cool to room temperature. Induce complete precipitation by placing the flask in an ice bath (0-5 °C) for 30 minutes.
-
Isolation: Filter the bright orange/yellow precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove residual piperidine and unreacted oxindole.
-
Validation: Analyze via
H-NMR (DMSO- ). The self-validation marker is the disappearance of the aldehyde proton ( ppm) and the emergence of the characteristic vinylic proton of the Knoevenagel adduct ( ppm).
Protocol B: Green Synthesis via Amino Acid Ionic Liquids (AAILs)
This protocol utilizes tetrabutylammonium L-valinate in an aqueous medium, ideal for condensations with malononitrile[5].
Step-by-Step Methodology:
-
Catalyst Preparation: Dissolve tetrabutylammonium L-valinate (0.125 mmol) in 15 mL of deionized water. Causality: The AAIL creates a micro-hydrophobic environment in the aqueous phase, drawing the organic reactants into close proximity.
-
Reaction Initiation: Add pyrrole-2-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) to the aqueous catalyst solution.
-
Vigorous Mixing: Stir vigorously at room temperature (25 °C) for 30 minutes. As the reaction proceeds, the highly hydrophobic Knoevenagel adduct will spontaneously precipitate out of the aqueous phase, driving the equilibrium forward (Le Chatelier's principle).
-
Isolation & Catalyst Recovery: Filter the solid product. The aqueous filtrate, which retains the AAIL catalyst, can be recycled for up to 5 subsequent runs without significant loss of catalytic activity[5].
Fig 2. Step-by-step experimental workflow for Knoevenagel condensation.
Troubleshooting & Analytical Validation
-
Issue: Polymerization or Dark Tarry Byproducts.
-
Cause: Pyrrole rings are sensitive to oxidation and strong acidic conditions, leading to polymerization (especially with "methyl-free" 1H-pyrrole-2-carbaldehyde)[7].
-
Solution: Ensure the reaction is run under an inert argon atmosphere if utilizing elevated temperatures for extended periods. Switch to a milder base or use ultrasonic irradiation to reduce reaction time[3].
-
-
Issue: Incomplete Conversion.
-
Cause: The +M effect of the pyrrole nitrogen severely dampens the aldehyde's reactivity.
-
Solution: If standard piperidine fails, switch to a Lewis acid catalyst (e.g., GaCl
) to coordinate the carbonyl oxygen, or utilize a Dean-Stark apparatus with toluene to physically remove water and force the dehydration step[6][7].
-
References
- Title: Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde Source: Benchchem URL
- Title: Tuning Optical Properties of BODIPY Dyes by Pyrrole Conjugation for Photoacoustic Imaging Source: RWTH Publications URL
- Title: Efficient method for Knoevenagel condensation in aqueous solution of amino acid ionic liquids (AAILs)
- Title: Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction.
- Source: PubMed (NIH)
- Title: Pt(IV)
Sources
- 1. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Note: Procedure for Heck Coupling to Synthesize Pyrrolyl Acrylates
Scientific Rationale & Introduction
The functionalization of heterocycles is a cornerstone of modern drug discovery and materials science. Specifically, 2-vinyl-1H-pyrroles serve as highly versatile building blocks for synthesizing complex pharmacologically active compounds, conjugated oligomers, and natural products[1]. The Mizoroki-Heck cross-coupling reaction offers a direct, atom-economical pathway to achieve this vinylation by coupling halo-pyrroles (e.g., 2-bromo-1H-pyrrole) with alkenes.
When synthesizing pyrrolyl acrylates, the choice of an electron-deficient alkene (such as ethyl acrylate or methyl acrylate) is highly deliberate. Electron-withdrawing groups lower the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, which strongly favors its coordination to the electron-rich palladium center during the catalytic cycle[1]. Furthermore, the steric bulk inherent in the transition state of the migratory insertion step overwhelmingly drives the reaction to yield the trans (E) isomer of the product[1].
Mechanistic Pathway
The Heck coupling of pyrroles operates via a classic Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The active Pd(0) species undergoes oxidative addition into the C-halogen bond of the pyrrole. Subsequent coordination and migratory insertion of the acrylate lead to a new C-C bond. Finally, β-hydride elimination releases the pyrrolyl acrylate product, and a base-promoted reductive elimination regenerates the Pd(0) catalyst[1].
Figure 1. Catalytic cycle of the Pd-catalyzed Heck coupling for pyrrolyl acrylates.
Reaction Optimization & Quantitative Data
Reaction conditions must be carefully tuned based on the specific halogen leaving group on the pyrrole and the electronic nature of the acrylate. The table below summarizes validated quantitative data for the Heck coupling of various pyrrole derivatives with acrylates, serving as a baseline for further optimization.
| Entry | Aryl Halide | Alkene | Catalyst (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 2-Bromo-1H-pyrrole | Ethyl acrylate | Pd(OAc)₂ (10) | Et₃N (3.0) | DMF | 100 | 18 | 65 | [1] |
| 2 | 2-Iodo-1H-pyrrole | Methyl acrylate | PdCl₂(PPh₃)₂ (5) | Et₃N (3.0) | DMF | 80 | 12 | 82 | [2] |
| 3 | 1-(2-Iodophenyl)-1H-pyrrole | Methyl acrylate | Pd(OAc)₂ (5) | K₂CO₃ (2.0) | MeCN | 90 | 24 | 64 | [3] |
Note: Iodinated pyrroles generally require lower temperatures and lower catalyst loadings due to the weaker C-I bond, which facilitates rapid oxidative addition compared to brominated analogs[2].
Experimental Protocol: Synthesis of Ethyl (E)-3-(1H-pyrrol-2-yl)acrylate
This protocol outlines a self-validating, step-by-step procedure for the cross-coupling of 2-bromo-1H-pyrrole with ethyl acrylate.
Materials Required:
-
Substrate: 2-Bromo-1H-pyrrole (1.0 mmol)
-
Coupling Partner: Ethyl acrylate (1.2 mmol)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Ligand (Optional but recommended): Triphenylphosphine (PPh₃) (20 mol%)
-
Base: Triethylamine (Et₃N) (3.0 mmol)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Step-by-Step Methodology:
-
Preparation and Degassing: Charge a flame-dried Schlenk flask with 2-bromo-1H-pyrrole, Pd(OAc)₂, and PPh₃. Seal the flask with a rubber septum.
-
Causality: Flame-drying eliminates ambient moisture. The active Pd(0) species is highly susceptible to oxidation; therefore, strict anhydrous and anaerobic conditions are required to prevent catalyst deactivation to inactive Pd(II) oxides[1].
-
-
Establishing an Inert Atmosphere: Connect the flask to a Schlenk line. Evacuate the flask under a high vacuum and backfill with dry nitrogen or argon. Repeat this purge cycle three times[1].
-
Reagent Addition: Through the septum, inject anhydrous DMF (5 mL) via a sterile syringe, followed by Et₃N and ethyl acrylate.
-
Causality: DMF is a highly polar aprotic solvent that stabilizes the charged transition states of the palladium intermediates. Et₃N acts as a terminal base to neutralize the HBr byproduct generated during β-hydride elimination, which is strictly necessary to regenerate the Pd(0) catalyst and prevent the reaction from stalling[1].
-
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12–24 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate gradient.
-
Causality: The 100 °C temperature provides the necessary thermal energy to overcome the activation barrier for the oxidative addition of the relatively strong C-Br bond.
-
-
Aqueous Workup: Once TLC indicates complete consumption of the starting pyrrole, remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with deionized water (15 mL) and extract with ethyl acetate (3 × 15 mL).
-
Causality: The aqueous quench halts the reaction and solubilizes the highly polar DMF and the Et₃N·HBr salt, driving the desired non-polar pyrrolyl acrylate into the organic phase.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel.
-
Causality: Chromatography effectively separates the pure ethyl (E)-3-(1H-pyrrol-2-yl)acrylate from residual phosphine ligands, palladium black, and trace unreacted starting materials[1].
-
Experimental Workflow
Figure 2. Step-by-step experimental workflow for the Heck coupling of pyrroles.
References
- Source: benchchem.
- Source: rsc.
- Source: arkat-usa.
Sources
Application Note: (E)-3-(1H-Pyrrol-2-yl)acrylic acid in Pharmaceutical Synthesis
[1][2]
Executive Summary
(E)-3-(1H-Pyrrol-2-yl)acrylic acid (CAS: 1438-94-4) is a critical Michael acceptor and linker pharmacophore used primarily in the development of Histone Deacetylase (HDAC) inhibitors (e.g., analogs of Belinostat and Panobinostat).[1] Its conjugated
This guide provides a validated protocol for the synthesis, purification, and downstream amidation of this intermediate. It addresses the common challenge of E/Z isomerization and pyrrole oxidation, offering a self-validating workflow for high-purity isolation.
Part 1: Chemical Profile & Strategic Utility[2]
Structural Logic
The compound consists of an electron-rich pyrrole ring conjugated to an acrylic acid tail.
-
The Pyrrole Ring: Acts as a "Cap" or surface recognition domain. Its electron-rich nature allows for
- stacking interactions within the HDAC rim. -
The Acrylic Linker: The (E)-alkene geometry is thermodynamically stable and biologically essential. It positions the terminal functional group (ZBG) at the correct distance (~6-7 Å) to chelate the Zinc ion (
) deep within the HDAC pocket.[1]
Mechanism of Action (HDAC Inhibition)
The diagram below illustrates the pharmacophore logic when this intermediate is converted into a drug candidate.
Figure 1: Pharmacophore assembly logic.[1][2] The acrylic acid intermediate provides the "Linker" and the precursor for the "ZBG".
Part 2: Synthesis Protocol (The "Make" Phase)[2]
Objective: Synthesize (E)-3-(1H-Pyrrol-2-yl)acrylic acid via Knoevenagel Condensation. Scale: 10 mmol (scalable to 100 mmol). Critical Quality Attribute: >98% (E)-isomer purity.
Reagents & Equipment
| Reagent | Equiv. | Role |
| Pyrrole-2-carboxaldehyde | 1.0 | Starting Material |
| Malonic Acid | 1.2 | Carbon Source |
| Piperidine | 0.1 | Catalyst (Base) |
| Pyridine | Solvent | Solvent/Base |
| HCl (1M) | Excess | Quenching/Precipitation |
Step-by-Step Procedure
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a reflux condenser, dissolve Pyrrole-2-carboxaldehyde (1.0 eq) and Malonic acid (1.2 eq) in Pyridine (5 mL per gram of aldehyde).
-
Add Piperidine (0.1 eq) dropwise. Note: Exothermic reaction may occur.
-
-
Condensation & Decarboxylation:
-
Heat the mixture to 90°C for 2 hours, then increase to reflux (115°C) for 1 hour.
-
Mechanism:[3][4] The initial condensation forms the dicarboxylic intermediate, which thermally decarboxylates at reflux to form the acrylic acid.[1]
-
Checkpoint: Monitor via TLC (SiO2, 5% MeOH in DCM). The aldehyde spot (
) should disappear.
-
-
Work-up & Precipitation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 1M HCl with vigorous stirring until pH reaches ~2-3.
-
Observation: A yellow/brown solid will precipitate immediately.
-
-
Purification (The "Self-Validating" Step):
-
Filter the crude solid and wash with cold water (
mL) to remove pyridinium salts. -
Recrystallization: Dissolve the crude solid in minimum hot Ethanol (EtOH). Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals and dry under vacuum at 40°C in the dark.
-
Yield & Characterization
-
Expected Yield: 70–85%.
-
Appearance: Yellow to tan crystalline solid.
-
1H NMR (DMSO-d6): Look for the trans-coupling constant (
Hz) for the alkene protons at 6.1 and 7.5 ppm. A smaller value (10-12 Hz) indicates Z-isomer contamination.
Part 3: Downstream Application (The "Use" Phase)
Objective: Convert the acrylic acid intermediate into a Hydroxamic Acid (HDAC Inhibitor Warhead). Method: Mixed Anhydride Coupling.
Rationale
Direct coupling using EDC/HOBt often leads to side reactions with the naked hydroxylamine. The Ethyl Chloroformate method is preferred for pyrrole derivatives as it minimizes polymerization and O-acylation byproducts [1].
Protocol: Amide Coupling to Hydroxylamine
-
Activation:
-
Dissolve (E)-3-(1H-Pyrrol-2-yl)acrylic acid (1.0 eq) in anhydrous THF under Nitrogen.
-
Add Triethylamine (TEA) (1.2 eq) and cool to -5°C.
-
Add Ethyl Chloroformate (1.1 eq) dropwise. Stir for 30 mins.
-
Checkpoint: Formation of a white precipitate (TEA·HCl) confirms mixed anhydride formation.
-
-
Coupling:
-
In a separate flask, prepare a solution of Hydroxylamine hydrochloride (3.0 eq) and KOH (3.0 eq) in Methanol (filtered to remove KCl).
-
Add the hydroxylamine solution to the mixed anhydride at 0°C.
-
Stir at Room Temperature for 2–4 hours.
-
-
Isolation:
-
Evaporate volatiles. Redissolve residue in EtOAc and wash with sat.
and brine. -
Dry over
and concentrate. -
Purify via flash chromatography (DCM:MeOH gradient).
-
Part 4: Quality Control & Troubleshooting
Troubleshooting Decision Tree
Figure 2: QC Decision Tree for isomer purity and stability.
Stability & Storage[5]
-
Light Sensitivity: Pyrroles are electron-rich and prone to photo-oxidation. Store the solid in amber vials wrapped in foil.
-
Temperature: Store at -20°C for long-term (>1 month).
-
Polymerization: While the solid is relatively stable, solutions in DMSO or MeOH should not be stored for prolonged periods without antioxidants.[1]
References
-
Massa, S., et al. (2001).[1][5] "3-(4-Aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, a new class of synthetic histone deacetylase inhibitors."[5][6] Journal of Medicinal Chemistry.
-
BenchChem. (2025).[4] "Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde." BenchChem Technical Library.
-
Ragno, R., et al. (2004).[1][6] "3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides... Discovery of novel lead compounds." Journal of Medicinal Chemistry.
-
Fisher Scientific. (2025). "Safety Data Sheet: Pyrrole-3-carboxylic acid derivatives."
-
Reddy, P., et al. (2012).[1] "L-Proline-Catalyzed Knoevenagel Condensation: A Facile, Green Synthesis."[7] Synthetic Communications.
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. mdpi.com [mdpi.com]
- 3. CN108314639A - Compoundï¼Eï¼-3-ï¼1- methylpyrrolidin- 2- basesï¼Acrylic acid hydrochloride and synthetic method - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, a new class of synthetic histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. 3. Discovery of novel lead compounds through structure-based drug design and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Crystallization solvents for purifying pyrrolyl acrylic acids
Abstract & Chemical Context
Pyrrolyl acrylic acids (e.g., (E)-3-(1H-pyrrol-2-yl)acrylic acid) are critical pharmacophores, serving as precursors for histone deacetylase (HDAC) inhibitors and other epigenetic modulators. While their synthesis via Knoevenagel condensation or Wittig olefination is well-documented, their purification presents a unique set of physicochemical challenges.
The Purification Paradox: These molecules possess a "schizophrenic" solubility profile. The acrylic acid tail provides hydrophilic, H-bond accepting/donating capabilities, while the pyrrole ring is electron-rich, lipophilic, and prone to oxidation.
-
Acid Sensitivity: The electron-rich pyrrole ring is susceptible to acid-catalyzed polymerization, yet the molecule itself is a carboxylic acid.
-
Oxidative Instability: Pyrroles darken upon exposure to air/light, necessitating strict control of crystallization environments.
-
Polymorphism: The conformational flexibility of the acrylic side chain (
isomerism) and H-bonding motifs often leads to multiple solid forms.
This guide details the solvent systems and protocols required to isolate high-purity crystalline material while mitigating degradation.
Solvent Selection Strategy
The choice of solvent dictates not just yield, but the polymorphic form and chemical stability of the isolate.
Table 1: Solvent Performance Matrix
| Solvent System | Role | Pros | Cons | Recommended Use |
| Ethanol / Water | Primary | Excellent solubility curve; Green chemistry compliant; Removes inorganic salts. | High boiling point of water can make drying difficult; Risk of hydrate formation. | General purification of crude material containing inorganic salts. |
| Ethyl Acetate / n-Heptane | Polymorph Control | Sharp solubility differential; Low toxicity; Easy to dry. | Risk of "oiling out" if cooling is too rapid. | Final API polishing ; removal of lipophilic impurities. |
| Toluene | Specialized | Azeotropic removal of water; Access to metastable polymorphs [1]. | High boiling point; toxicity issues (Class 2 solvent). | Anhydrous isolation or specific polymorph targeting. |
| Methanol / Water | Alternative | Higher solubility than EtOH; faster dissolution. | Toxic; Risk of methyl ester formation if heated excessively with acid catalysis. | Small-scale medicinal chemistry purification. |
Mechanistic Insight: The "Oiling Out" Danger
Pyrrolyl acrylic acids often separate as a second liquid phase (oil) rather than crystals when cooled rapidly in semi-polar solvents (like EtOAc). This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.
-
Solution: Use a "Seeding at Cloud Point" strategy (detailed in Protocol B) to bypass the metastable zone width (MSZW) issues.
Decision Logic for Solvent Selection
The following decision tree illustrates the logic a process chemist should apply when selecting a system for a new pyrrolyl acrylic acid derivative.
Figure 1: Decision tree for selecting the optimal crystallization solvent based on impurity profile and hydration requirements.
Detailed Experimental Protocols
Protocol A: The "Crash" Precipitation (Initial Isolation)
Use this for isolating crude acid after alkaline hydrolysis of an ester precursor.
Reagents:
-
Crude Hydrolysate Solution (in Water/NaOH)
-
1N HCl or 1M H₂SO₄
-
Ethanol (co-solvent)[1]
Procedure:
-
Clarification: Filter the alkaline solution through Celite to remove insoluble tars.
-
pH Adjustment: Cool the filtrate to 0–5°C. Critical: Pyrroles degrade faster in acidic solutions at high temps.
-
Acidification: Dropwise add 1N HCl with vigorous stirring.
-
Target pH: Stop acidification at pH 3–4. Going to pH 1 can induce polymerization of the pyrrole ring.
-
Aging: Allow the slurry to stir at 0°C for 30 minutes to ripen the crystals.
-
Filtration: Filter and wash with cold water. Do not wash with organic solvents yet, as the wet cake may dissolve.
Protocol B: Thermodynamic Recrystallization (High Purity)
Use this for final API purification to >99.5% purity.
Reagents:
-
Crude Pyrrolyl Acrylic Acid
-
Solvent: Ethyl Acetate (EtOAc)[2]
-
Anti-solvent: n-Heptane
-
Seed Crystals (Optional but recommended)
Step-by-Step Methodology:
-
Dissolution (The Saturation Point):
-
Charge crude solid into a flask equipped with a reflux condenser and N₂ line.
-
Add EtOAc (5 vol, i.e., 5 mL per gram of solid).
-
Heat to reflux (approx. 77°C).
-
Check: If not dissolved, add EtOAc in 0.5 vol increments until clear.
-
Integrity Check: If the solution turns black/dark brown rapidly, oxidative degradation is occurring. Increase N₂ flow and reduce temperature.
-
-
Hot Filtration (Particulate Removal):
-
While at reflux, filter through a pre-heated sintered glass funnel (or cartridge filter) to remove dust/seeds.
-
-
Nucleation (The Critical Control Point):
-
Cool the filtrate slowly to 60°C.
-
Anti-solvent Addition: Add n-Heptane dropwise until a faint, persistent turbidity (cloud point) is observed.
-
Seeding: Add 0.5% w/w of pure seed crystals.
-
Hold: Stir at 60°C for 30 minutes. This converts the "oil" droplets into a crystalline bed.
-
-
Crystal Growth:
-
Cool to 20°C over 2 hours (Linear cooling ramp: 20°C/hr).
-
Once at 20°C, add remaining n-Heptane (final ratio typically 1:2 EtOAc:Heptane).
-
Cool further to 0–5°C and hold for 1 hour.
-
-
Isolation:
-
Filter the white to off-white solid.
-
Wash: Wash with a cold 1:3 EtOAc:Heptane mixture.
-
Drying: Vacuum oven at 40°C. Warning: Do not exceed 50°C as decarboxylation can occur over long durations.
-
Process Visualization: Recrystallization Workflow
Figure 2: Workflow for the recrystallization of pyrrolyl acrylic acids, highlighting the seeding step to prevent oiling out.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Material Oils Out | Cooling too fast or solvent too polar. | Re-heat to dissolution. Add seed crystals at the cloud point. Cool slower (10°C/hr). |
| Darkening of Mother Liquor | Oxidation of pyrrole ring. | Ensure strict N₂ sparging of solvents before use. Wrap flask in foil. |
| Low Yield | Product too soluble in mother liquor. | Increase ratio of anti-solvent (Heptane). Cool to -10°C. |
| Insoluble Material in Hot Solvent | Inorganic salts or polymer. | Perform hot filtration. If polymer (gummy), discard residue. |
References
-
Polymorphism in Crystallization: Alhalaweh, A., & Velaga, S. P. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Molecular Pharmaceutics. [Link][2]
- Merck Patent GmbH. (1996). Process for the purification of crude pyrroles.
-
Synthesis and Handling of Pyrrole Acrylic Acids: Organic Syntheses Board of Editors. (1998). 3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid derivatives. Organic Syntheses, Coll. Vol. 9. [Link]
-
General Crystallization Guidelines: University of Fribourg. Guide for Crystallization of Organic Compounds. [Link]
Sources
Microwave-assisted synthesis of trans-3-(pyrrol-2-yl)acrylic acid
Application Note: Microwave-Assisted Synthesis of trans-3-(pyrrol-2-yl)acrylic Acid
Executive Summary
This application note details a robust, high-efficiency protocol for the synthesis of trans-3-(pyrrol-2-yl)acrylic acid via the microwave-assisted Knoevenagel-Doebner condensation. Unlike conventional thermal reflux methods which require 4–12 hours and often result in oligomerization of the electron-rich pyrrole ring, this microwave protocol achieves >90% conversion in under 20 minutes. The resulting acrylic acid derivative is a critical pharmacophore in histone deacetylase (HDAC) inhibitors and a versatile building block in medicinal chemistry.
Scientific Background & Mechanism
The Reaction Pathway
The synthesis proceeds via the Knoevenagel condensation of pyrrole-2-carboxaldehyde with malonic acid, followed by a decarboxylation step (Doebner modification). The reaction is driven by a weak base catalyst (piperidine) which generates the enolate of malonic acid.
Key Mechanistic Steps:
-
Deprotonation: Piperidine deprotonates malonic acid to form the enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of pyrrole-2-carboxaldehyde.
-
Dehydration: Elimination of water yields the dicarboxylic acid intermediate.
-
Decarboxylation: Thermal decarboxylation occurs rapidly under microwave irradiation to release CO₂, driving the equilibrium toward the thermodynamically stable trans-acrylic acid product.
Figure 1: Mechanistic pathway of the Knoevenagel-Doebner condensation. The microwave energy accelerates both the initial condensation and the rate-limiting decarboxylation step.
Experimental Protocol
Materials & Equipment
-
Reagents: Pyrrole-2-carboxaldehyde (99%), Malonic acid (ReagentPlus®, 99%), Piperidine (99%), Ethanol (Absolute).
-
Equipment: Single-mode microwave reactor (e.g., Anton Paar Monowave or CEM Discover).
-
Vial: 10 mL or 30 mL borosilicate glass microwave vial with a snap-cap/crimp seal.
Standard Operating Procedure (SOP)
Step 1: Reaction Assembly
-
Weigh pyrrole-2-carboxaldehyde (1.0 mmol, 95 mg) directly into a 10 mL microwave vial.
-
Add malonic acid (1.2 mmol, 125 mg). Note: A slight excess ensures complete consumption of the aldehyde.
-
Add Ethanol (2.0 mL) as the solvent.
-
Add Piperidine (0.1 mmol, 10 µL) as the catalyst.
-
Add a magnetic stir bar and seal the vial.
Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:
| Parameter | Setting | Rationale |
| Temperature | 100 °C | Sufficient to drive decarboxylation without polymerizing pyrrole. |
| Time | 15:00 min | Optimized for >95% conversion. |
| Ramp Time | 2:00 min | Prevents pressure spikes from rapid CO₂ evolution. |
| Stirring | High (600 rpm) | Ensures homogeneity and heat distribution. |
| Power Max | 150 W | Dynamic power modulation maintains target temp. |
Step 3: Workup & Isolation
-
Allow the vial to cool to 50 °C (using compressed air cooling in the reactor).
-
Transfer the reaction mixture to a beaker containing 10 mL of ice-cold water.
-
Acidify the solution to pH 2–3 using 1M HCl. This precipitates the free acid.
-
Stir on ice for 15 minutes to maximize precipitation.
-
Filter the solid under vacuum and wash with cold water (2 x 5 mL).
-
Purification: Recrystallize the crude solid from hot Ethanol/Water (1:1 v/v).
Optimization & Data Analysis
The following data summarizes the optimization of reaction conditions. The microwave method (Entry 3) offers the best balance of yield and time.
Table 1: Comparison of Reaction Conditions
| Entry | Method | Solvent | Base | Temp/Time | Yield (%) | Notes |
| 1 | Thermal | Pyridine | Piperidine | Reflux / 4 h | 65% | Darkening observed (polymerization). |
| 2 | Thermal | Ethanol | Piperidine | Reflux / 6 h | 72% | Slow kinetics. |
| 3 | Microwave | Ethanol | Piperidine | 100°C / 15 min | 92% | Clean product, minimal side reactions. |
| 4 | Microwave | Water | NaOH | 120°C / 10 min | 55% | Significant byproduct formation. |
Characterization & Quality Control
To validate the synthesis, confirm the structure using NMR. The key indicator of the trans isomer is the coupling constant (
Analytical Specifications:
-
Appearance: Pale yellow to off-white crystalline solid.
-
Melting Point: 208–210 °C (Decomposes).
-
1H NMR (400 MHz, DMSO-
):- 12.05 (s, 1H, COOH)
- 11.45 (s, 1H, NH)
- 7.45 (d, J = 15.8 Hz, 1H, =CH-Ar) — Diagnostic for trans geometry
- 6.95 (m, 1H, Pyrrole-H)
- 6.45 (m, 1H, Pyrrole-H)
- 6.15 (m, 1H, Pyrrole-H)
- 6.05 (d, J = 15.8 Hz, 1H, =CH-COOH)
Figure 2: Operational workflow for the synthesis and purification of trans-3-(pyrrol-2-yl)acrylic acid.
Troubleshooting Guide
-
Issue: Low Yield / No Precipitate.
-
Cause: The solution may not be acidic enough.
-
Solution: Ensure pH is adjusted to <3. The carboxylic acid is soluble in basic or neutral media.
-
-
Issue: Dark/Black Reaction Mixture.
-
Cause: Polymerization of the pyrrole ring due to excessive heat or oxidation.[1]
-
Solution: Reduce microwave temperature to 90°C and extend time slightly. Ensure the vial is sealed properly to prevent oxidation.
-
-
Issue: Product is sticky/oily.
-
Cause: Incomplete decarboxylation or solvent trapping.
-
Solution: Recrystallize immediately from Ethanol/Water. Do not allow the crude oil to sit.
-
References
-
Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 2018. Link
-
3-(4-Aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, a New Class of Synthetic Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 2001. Link
-
Microwave-assisted organic synthesis of pyrroles. ResearchGate, 2024. Link
-
Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. PMC, 2022. Link
-
Microwave-assisted synthesis of nitrogen heterocycles. Chimica Oggi, 2019. Link
Sources
Troubleshooting & Optimization
Minimizing decarboxylation side reactions in acrylic acid synthesis
Topic: Minimizing decarboxylation side reactions in acrylic acid synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals
Focus: Minimizing Decarboxylation & Decarbonylation Side Reactions
Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical challenge of decarboxylation (C-C bond cleavage) during acrylic acid (AA) production. While relevant to propylene oxidation, this issue is the primary yield-killer in bio-based routes (e.g., Lactic Acid or 3-Hydroxypropionic Acid dehydration), where the thermodynamic competition between dehydration (desired) and decarboxylation (undesired) dictates process viability.
Core Concept: The Dehydration-Decarboxylation Competitive Landscape
In the synthesis of acrylic acid from lactic acid (LA), two primary pathways compete on the catalyst surface.[1] Your objective is to maximize Pathway A (Dehydration) while suppressing Pathway B (Decarboxylation/Decarbonylation).
Figure 1: Mechanistic divergence in lactic acid conversion. The fate of the surface lactate intermediate is determined by the specific nature of the active site (Acid/Base strength).
Module 1: Catalyst Surface Engineering
Q: Why does my phosphate catalyst produce high levels of acetaldehyde?
A: High acetaldehyde yields indicate an abundance of strong Brønsted acid sites (proton donors) on your catalyst surface.
-
The Mechanism: Strong Brønsted sites protonate the hydroxyl group of the lactic acid too aggressively, or stabilize a transition state that favors C-C bond cleavage (decarboxylation) over C-H bond cleavage (dehydration).
-
The Fix: You must neutralize these strong acid sites without killing the weak acid/base pairs required for dehydration.
-
Action: Dop the catalyst with alkali metals (Na, K, Cs). For Calcium Phosphate (CaP) or Hydroxyapatite (HAP) systems, adjust the Ca/P ratio.[2] A ratio < 1.5 often yields acidic species (CaHPO₄) that promote decarboxylation. Aim for a Ca/P ratio of 1.6–1.7.
-
Advanced Tactic: Substitute hydroxyl groups with Fluoride ions (F⁻).[1][2] This prevents the formation of acidic hydrogenophosphate species (HPO₄²⁻) in the presence of water.[1][2]
-
Q: How do I distinguish between "good" and "bad" acidity?
A: It is not about total acidity, but acid strength distribution .
-
Dehydration (Good): Requires moderate Lewis acidity cooperatively working with weak basic sites (acid-base pairs) to abstract the alpha-proton and the hydroxyl group simultaneously.
-
Decarboxylation (Bad): Driven by strong acidic sites.
-
Validation: Perform Temperature Programmed Desorption (TPD) with Ammonia (NH₃).
-
Result: If you see a large desorption peak at high temperatures (>400°C), you have strong acid sites that will cause decarboxylation. You want a catalyst that shows desorption peaks primarily in the weak-to-medium range (150–300°C).
-
Module 2: Reaction Conditions & Thermodynamics
Q: Does increasing temperature help selectivity?
A: Generally, no . While higher temperatures increase conversion rates, decarboxylation has a higher activation energy than dehydration in many systems. Therefore, pushing temperatures above 375–400°C often exponentially increases acetaldehyde and CO/CO₂ formation.
-
Recommendation: Operate at the lowest temperature that sustains acceptable conversion (typically 320–360°C for phosphate catalysts).
Q: What is the role of steam (water vapor) in the feed?
A: Steam is a critical "site-blocker" and coke inhibitor.
-
Competitive Adsorption: Water molecules compete for the strong acid sites, effectively "poisoning" the sites responsible for decarboxylation.
-
Coke Suppression: Decarboxylation often leads to coking. Steam facilitates the gasification of surface carbon.
-
Protocol: Maintain a water-to-lactic acid molar ratio of at least 2:1 to 5:1. Note that supercritical water conditions (high pressure) have been shown to favor dehydration kinetics over decarboxylation.
Module 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Acetaldehyde in Product | Catalyst acidity is too strong (Brønsted sites). | 1. Dop catalyst with K+ or Na+ (0.5–1.0 wt%).2. Increase Calcination temp (reduces surface -OH).3. Check Ca/P ratio (target 1.67 for HAP). |
| High CO₂ / Low Carbon Balance | Total combustion or rapid decarboxylation. | 1. Reduce reaction temperature by 20–30°C.2. Increase inert carrier gas flow (reduce residence time).3. Verify reactor hot-spots (improve heat transfer). |
| Rapid Catalyst Deactivation | Coking caused by polymerization of AA or side-products. | 1. Increase steam partial pressure.2. Co-feed small amounts of oxygen (if catalyst tolerates) to burn off coke.3. Check for "pools" of liquid reactant (ensure full vaporization). |
| Propionic Acid Formation | Hydrogen transfer (disproportionation) occurring. | 1. This often accompanies decarboxylation.[2][3] Suppressing decarboxylation (H₂ source) usually suppresses propionic acid.2. Reduce residence time. |
Module 4: Experimental Protocols
Protocol A: Catalyst Selectivity Validation (Lactic Acid Dehydration)
Objective: To quantify the ratio of Dehydration (AA) vs. Decarboxylation (AD) for a candidate catalyst.
1. Catalyst Preparation & Loading:
-
Sieve catalyst to 20–40 mesh to minimize internal diffusion limitations.
-
Load 1.0 g of catalyst into a quartz fixed-bed reactor (ID: 10 mm).
-
Critical Step: Pretreat in N₂ flow (50 mL/min) at 350°C for 2 hours to remove physisorbed water/impurities.
2. Feed Introduction:
-
Prepare an aqueous solution of 20 wt% L-Lactic Acid.
-
Set Liquid Hourly Space Velocity (LHSV) to 1.0–2.0 h⁻¹.
-
Use a pre-heater set to 200°C to ensure the feed enters the catalyst bed as a vapor.
3. Reaction Run:
-
Temperature: Scan 300°C, 325°C, 350°C, 375°C. Hold each for 2 hours.
-
Carrier Gas: N₂ at 30 mL/min.
4. Analysis & Calculation:
-
Route effluent to a gas chromatograph (GC) with FID (for organics) and TCD (for CO/CO₂).
-
Calculate Selectivity (
): -
Pass Criteria:
and Acetaldehyde/AA molar ratio .
Protocol B: Acidity Characterization (NH₃-TPD)
Objective: Confirm absence of strong acid sites.
-
Saturate catalyst with NH₃ at 100°C.
-
Purge with He to remove physisorbed NH₃.
-
Ramp temperature at 10°C/min to 600°C.
-
Analysis: Integrate peak areas.
-
Low Temp (<250°C): Weak sites (Good).
-
Medium Temp (250–400°C): Moderate sites (Acceptable).
-
High Temp (>400°C): Strong sites (Fail – Cause of decarboxylation).
-
Visualizing the Optimization Workflow
Figure 2: Troubleshooting logic flow for identifying and correcting yield losses in acrylic acid synthesis.
References
-
Lactic Acid Conversion to Acrylic Acid Over Fluoride-Substituted Hydroxyapatites. Source: National Institutes of Health (PMC). Significance: Establishes the role of fluoride in blocking strong acid sites (HPO₄²⁻) that cause decarboxylation.[1][2]
-
On the catalytic vapor-phase dehydration of lactic acid to acrylic acid: a systematic review. Source: Reaction Chemistry & Engineering (RSC). Significance: Comprehensive review of kinetics, confirming that high pressure (supercritical water) favors dehydration over decarboxylation.
-
Catalytic Cracking of Lactide and Poly(Lactic Acid) to Acrylic Acid at Low Temperatures. Source: Wiley Online Library / NIH. Significance: Discusses alternative mechanisms and the role of halide salts in improving selectivity.
-
Highly selective synthesis of acrylic acid from lactide in liquid phase. Source: ResearchGate.[1][4][5] Significance: Highlights liquid-phase strategies and the use of ionic liquids to suppress side reactions.
-
Understanding the Selectivity of Selective Oxidation of Propane to Acrylic Acid on a Mo–Te–Nb–O M1 Catalyst. Source: ACS Omega. Significance: Provides mechanistic insight into the propylene/propane oxidation route and how specific metal sites control over-oxidation (decarboxylation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lactic Acid Conversion to Acrylic Acid Over Fluoride-Substituted Hydroxyapatites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2786980A1 - Method of decarboxylating maleic acid to acrylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Removal of Piperidine Catalyst Residues from Acrylic Acid Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing piperidine as a catalyst in reactions involving acrylic acid and its derivatives. Piperidine is a highly effective catalyst for various C-C bond-forming reactions, such as Knoevenagel condensations and Michael additions, which are frequently employed in the synthesis of complex molecules and polymers.[1][2] However, its basic nature and potential toxicity necessitate its complete removal from the final product.[3][4][5]
This document provides a comprehensive, question-and-answer-style troubleshooting guide to address common challenges associated with the removal of residual piperidine. The methodologies described herein are grounded in established chemical principles and validated through practical application.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual piperidine from my acrylic acid product?
Residual piperidine can have several detrimental effects on your final product and downstream applications:
-
Toxicity and Regulatory Concerns: Piperidine is classified as a toxic and hazardous substance.[3][6][7] For pharmaceutical and biomedical applications, stringent regulatory limits are in place for such impurities. Its presence can lead to adverse biological effects and failure to meet regulatory standards.
-
Impact on Polymerization: If your acrylic acid derivative is a monomer intended for polymerization, residual piperidine can interfere with the polymerization process. As a base, it can neutralize acidic initiators or monomers and can also act as an inhibitor, affecting the molecular weight and properties of the resulting polymer.[8]
-
Product Stability and Side Reactions: The basicity of piperidine can catalyze undesirable side reactions in the final product over time, such as hydrolysis or degradation, leading to reduced shelf-life and the formation of new impurities.
-
Inaccurate Analytical Data: The presence of piperidine can interfere with certain analytical techniques, leading to inaccurate characterization of your final product.
Q2: I've performed a standard aqueous workup, but I still detect piperidine in my product. Why is this happening and what should I do?
A simple water wash is often insufficient to completely remove piperidine, especially if your product has some water solubility or if the piperidine is trapped within a viscous or solid product matrix. Piperidine is miscible with water, but its partitioning between an organic phase and water may not be efficient enough for complete removal.[3]
Troubleshooting Steps:
-
Acidic Wash (Acid-Base Extraction): This is the most common and effective method. By washing your organic solution with a dilute aqueous acid (e.g., 1 M HCl or 1 M H₂SO₄), you convert the basic piperidine into its water-soluble salt (piperidinium chloride or sulfate), which will then preferentially partition into the aqueous layer.[9][10] It is crucial to perform multiple acidic washes to ensure complete removal.
-
Check the pH: After the acid wash, check the pH of the final aqueous wash to ensure it is acidic. If it is neutral or basic, it indicates that not all the piperidine has been neutralized and extracted.
-
Back-Extraction: After separating the acidic aqueous layer, it's good practice to wash this aqueous layer with a fresh portion of the organic solvent to recover any of your desired product that may have been carried over.[10]
-
Neutralization and Final Washes: Following the acidic washes, wash the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove bulk water before drying the organic layer.
The diagram below illustrates the fundamental principle of an acid-base extraction for piperidine removal.
Caption: General workflow for purification using scavenger resins.
Alternative 2: Short Silica Gel Plug Filtration
For less polar products, passing the crude reaction mixture through a short column (plug) of silica gel can be an effective way to remove baseline impurities like piperidine. [11]
-
Principle: Silica gel is weakly acidic and will adsorb the basic piperidine, allowing the desired product to be flushed through with an appropriate solvent.
-
Procedure:
-
Pack a small column or a fritted funnel with a layer of silica gel.
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexanes).
-
Load the solution onto the silica gel plug.
-
Elute the product with the same or a slightly more polar solvent, collecting the filtrate. The piperidine will remain adsorbed to the silica gel.
-
Q4: How can I quantify the amount of residual piperidine in my final product to ensure it meets specifications?
Visual inspection or TLC are often not sensitive enough for quantification. More sophisticated analytical techniques are required.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a highly sensitive and quantitative method for detecting volatile impurities like piperidine. [12][13]Headspace GC is particularly useful for solid samples. [13]* High-Performance Liquid Chromatography (HPLC): While piperidine itself does not have a strong UV chromophore, it can be derivatized to make it detectable by UV-Vis, or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify residual piperidine if its characteristic signals do not overlap with those of the product. The addition of an internal standard with a known concentration allows for accurate quantification.
-
UV-Vis Spectrophotometry with a Reporter Molecule: A newer, greener method involves adding a weak acid like OxymaPure, which forms a colored complex with piperidine that can be quantified by UV-Vis spectroscopy. [14][15][16]This is particularly useful for real-time monitoring of washing steps in solid-phase synthesis. [14]
References
- Amerigo Scientific. Scavenger Resins.
- Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Methods for Removing the Fmoc Group. (n.d.). Retrieved from a publicly available academic resource.
- Green Chemistry - In situ Fmoc removal. (n.d.). Royal Society of Chemistry.
- Total wash elimination for solid phase peptide synthesis. (2023).
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
- Alfa Chemistry. Knoevenagel Condensation.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a C
- Benchchem. Application Notes and Protocols for Piperidine-Mediated Reactions.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022).
- Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration | Request PDF. (2025).
- Piperidine - SAFETY DATA SHEET. (2023).
- Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.).
- van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry.
- Kisszékelyi, P., et al. (2018). Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction. Periodica Polytechnica Chemical Engineering, 62(4), 489–496.
- Wipf Group, University of Pittsburgh. (2004).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Knoevenagel condens
- Lin, S., et al. (1999).
- PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. (2024).
- Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. (2024). Figshare.
- In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (n.d.). Royal Society of Chemistry.
- O'Regan, H. M. (n.d.). Scavenger and Reagent Resins. University of Southampton.
- Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
- Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265.
- Process for purification of acrylic acid by extraction and distillation. (n.d.).
- Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.).
- Benchchem. Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins.
- Piperidine: Human health tier II assessment. (2016).
- Purification of crude acrylic acid. (n.d.).
- Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. (2014). Masaryk University.
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017).
- [Journal of the Royal Society of Chemistry]. (n.d.). Royal Society of Chemistry.
- Piperidine - SAFETY DATA SHEET. (2024).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.).
- Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Aza-Michael addition reaction between piperidine and n-butyl acrylate.... (n.d.).
- 1-chloro-3-piperidine-2-propylacrylate, Acrylic acid, Polymer, Initiator, Kinetic parameters, Temperature, Antimicrobial activity. (2023). Scientific & Academic Publishing.
- Michael Addition. (n.d.). Organic Chemistry Portal.
- How to purify Acrylic Acid. (2024). Reddit.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. US4199410A - Purification of crude acrylic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. figshare.com [figshare.com]
Optimizing reaction temperature for trans-isomer selectivity
Technical Support Center: Stereochemical Control Unit Topic: Optimizing Reaction Temperature for Trans-Isomer (E-Isomer) Selectivity Ticket ID: #ISO-THERM-001
Welcome to the Stereochemical Control Unit
Status: Open Agent: Senior Application Scientist
You are likely here because your reaction is yielding a disappointing
In stereoselective synthesis, temperature is not just an energy source; it is a selection switch . While low temperatures often trap kinetic products (frequently cis due to transition state geometries), elevated or staged temperatures are required to access the thermodynamic well where trans-isomers reside.
This guide provides the logic, workflows, and troubleshooting steps to optimize your temperature profiles for maximum trans-selectivity.
Module 1: The Thermodynamic Control Panel (Theory)
Q: Why does my reaction stall at a 60:40 mixture even at high conversion?
A: You are likely fighting the "Thermodynamic Floor." Most non-strained trans-alkenes are more stable than their cis-counterparts by approximately 2.8 – 5.0 kJ/mol due to minimized steric repulsion between substituents (A-1,3 strain).
-
Kinetic Control (Low T): The product ratio is determined by the difference in activation energy (
) between the transition states leading to cis and trans. -
Thermodynamic Control (High T / Equilibration): The product ratio is determined by the difference in ground state stability (
).
To maximize trans-selectivity, you must ensure your reaction conditions allow for equilibration (reversibility). If the reaction is irreversible (e.g., standard Wittig), you get the kinetic product. If it is reversible (e.g., Olefin Metathesis), heat drives the system to the thermodynamic trans product.
Visualizing the Energy Landscape
Figure 1: Reaction coordinate diagram illustrating the Kinetic Trap (Cis) vs. the Thermodynamic Goal (Trans). High temperature or catalysis is required to cross the red equilibration barrier.
Module 2: Troubleshooting Specific Reaction Classes
Scenario A: Olefin Metathesis (Grubbs/Hoveyda-Grubbs)
Issue: "I am using Grubbs II, but my cross-metathesis yields a 3:1 E/Z mixture." Diagnosis: Incomplete secondary metathesis. The catalyst forms the kinetic product first. It requires time and thermal energy to re-engage the alkene and isomerize it to trans.
| Parameter | Recommendation | Mechanism |
| Temperature | 40°C – 60°C | Promotes "secondary metathesis" (equilibration). Room temp often leaves kinetic Z-isomer untouched. |
| Concentration | High (>0.5 M) | Increases collision frequency between catalyst and formed product, accelerating equilibration. |
| Catalyst Loading | Add in portions | High T degrades Ru-hydrides. Add 2.5 mol% at T=0, then 2.5 mol% after 4 hours to sustain isomerization. |
Protocol Adjustment:
-
Run reaction at reflux (DCM or THF) rather than ambient temperature.
-
Monitor E:Z ratio over time. If ratio plateaus at ~80:20, the catalyst has likely decomposed. Add fresh catalyst to push to >95:5.
Scenario B: The Wittig Reaction (Schlosser Modification)
Issue: "I need the trans-alkene, but I'm using a non-stabilized ylide (which usually gives cis)." Diagnosis: You cannot use standard conditions.[1] You must use the Schlosser Modification , which relies on a precise temperature "swing" to reset stereochemistry.
The "Schlosser Swing" Protocol:
-
-78°C: Form the betaine intermediate. (Kinetic control forms the erythro-betaine
cis precursor). -
-78°C: Add phenyllithium (PhLi). This deprotonates the betaine to form a
-oxido ylide. -
-30°C to 0°C: Allow the system to warm. The
-oxido ylide equilibrates to the more stable threo-configuration. -
-78°C: Cool back down and add proton source (HCl/t-BuOH).
-
RT: Elimination occurs to yield trans-alkene.
Scenario C: Post-Synthetic Cleanup (Iodine Catalysis)
Issue: "I have a finished reaction with a 70:30 E:Z ratio. I don't want to separate them." Solution: Thermal Iodine Isomerization.
Protocol:
-
Dissolve crude mixture in cyclohexane or toluene.
-
Add 5-10 mol% Iodine (
) . -
Heat to Reflux (80-110°C).
-
Monitor by GC/NMR. The radical mechanism lowers the rotational barrier, allowing the mixture to settle at the thermodynamic ratio (usually >95% trans).
-
Wash with Sodium Thiosulfate (
) to remove iodine.
Module 3: Experimental Workflow – The "Temperature Scan"
Do not guess the optimal temperature. Different substrates have different decomposition points. Use this validation workflow to find the "Thermodynamic Ceiling."
Objective: Determine the maximum temperature that increases E-selectivity without degrading the product.
Step-by-Step Protocol:
-
Setup: Prepare 5 parallel reaction vials with identical substrate/catalyst loads.
-
Variable: Set heating blocks to 25°C, 40°C, 60°C, 80°C, and 100°C.
-
Sampling: Take aliquots at t=1h, t=4h, and t=12h.
-
Quench: Immediately quench aliquots into cold solvent to stop isomerization.
-
Analysis: Analyze via GC-FID or
-NMR.-
NMR Tip: Integrate the vinylic protons.
for trans, for cis.
-
Data Interpretation Table:
| Temp (°C) | Conversion (%) | E:Z Ratio | Status | Action |
| 25 | 40% | 50:50 | Kinetic Trap | Increase T |
| 40 | 75% | 70:30 | Slow Equilibration | Increase T |
| 60 | 98% | 92:8 | Optimal | Standardize Here |
| 80 | 99% | 95:5 | Diminishing Returns | Monitor Impurities |
| 100 | 80% | 96:4 | Decomposition | Decrease T |
Module 4: Visualizing the Schlosser Workflow
This diagram illustrates the critical temperature manipulations required to force trans-selectivity in Wittig chemistry.
Figure 2: The Schlosser Modification temperature profile. Note the critical warming step (Step 3) which allows the thermodynamic reset.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I just boil my reaction in DMSO to get the trans isomer?
A: Generally, yes, but with risks. High temperatures (
Q: Why does my E:Z ratio drop when I scale up? A: Heat transfer lag. On a small scale, heating is rapid. On a large scale, the reaction may spend too much time in the "kinetic zone" (warm-up phase) or fail to maintain the reflux temperature required for equilibration. Ensure efficient internal temperature monitoring and vigorous stirring.
Q: Does solvent polarity affect the temperature requirement? A: Yes. Polar solvents (DMF, DMSO) stabilize charged intermediates (like betaines). This can sometimes raise the energy barrier for equilibration, requiring higher temperatures to achieve the same trans-selectivity compared to non-polar solvents like Toluene.
References
-
OpenStax. (2023).[2] Stability of Alkenes. Organic Chemistry. Link
-
Myers, A. G. (2020). Stereoselective Olefinations: The Wittig Reaction and Schlosser Modification. Harvard University Department of Chemistry. Link
-
Grubbs, R. H., et al. (2013). Z-Selective Olefin Metathesis. Chemical Reviews. (Contextualized via NIH/PMC). Link
-
University of Regina. (2005). Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. Journal of Physical Chemistry A. Link
-
LibreTexts. (2023).[3] The Wittig Reaction: Schlosser Modification. Chemistry LibreTexts. Link
Sources
Technical Support Center: Pyrrole Derivative Stability & Handling
Senior Application Scientist Desk
Ticket ID: PYR-STAB-001 Subject: Prevention of Degradation & Storage Protocols for Pyrrole Derivatives Status: Resolved
Introduction
Welcome to the Technical Support Center. You are likely reading this because your pyrrole samples have transitioned from colorless/white to a yellow, brown, or black state.
Pyrroles are electron-rich, aromatic heterocycles.[1][2] While this electron density makes them versatile synthetic building blocks, it also renders them thermodynamically prone to oxidative polymerization and acid-catalyzed decomposition . This guide synthesizes mechanistic understanding with field-proven storage protocols to ensure the integrity of your compound library.
Part 1: The "Why" – Mechanistic FAQs
Q1: Why did my colorless pyrrole turn brown/black?
A: You are observing the formation of "Pyrrole Black," a complex conjugated polymer. Unlike benzene, pyrrole is π-excessive. The lone pair on the nitrogen atom donates electron density into the ring, making the carbons (specifically C2 and C5) highly nucleophilic. Upon exposure to air (oxygen) or light, the pyrrole monomer undergoes oxidative coupling .
The Mechanism:
-
Initiation: Light or oxidants generate a radical cation at the
-position. -
Propagation: Radical cations dimerize, losing protons to regain aromaticity.
-
Polymerization: The dimer is more electron-rich than the monomer (lower oxidation potential), causing it to oxidize faster. This runaway effect leads to extended conjugated chains (black color).
Q2: Why is my pyrrole sensitive to acid?
A: Pyrroles are acid-labile.[1] Although the nitrogen lone pair is part of the aromatic sextet (making N non-basic), the carbon atoms are susceptible to protonation.[2]
-
Protonation at C2 or C3 breaks aromaticity.
-
The resulting cation is a potent electrophile that is immediately attacked by unprotonated pyrrole molecules.
-
Result: Rapid oligomerization, often observed as a gummy red/brown residue.
Visualization: Degradation Pathway
The following diagram illustrates the oxidative and acidic failure modes of pyrrole derivatives.
Figure 1: Mechanistic pathways leading to pyrrole degradation via oxidation (top) and acid catalysis (bottom).
Part 2: Storage Protocols (The "How")
To prevent the mechanisms described above, you must eliminate the three catalysts of degradation: Oxygen, Light, and Acid.
Standard Operating Procedure (SOP) for Storage
| Parameter | Recommendation | Technical Rationale |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces |
| Temperature | -20°C (Long-term) 4°C (Active use) | Lowers the kinetic energy of the system, significantly slowing the rate of auto-oxidation and dimerization. |
| Container | Amber Glass Vials | Blocks UV/Visible light that catalyzes photo-oxidation. Plastic is permeable to oxygen and should be avoided for long-term storage. |
| Additives | KOH Pellets (Trace) | For liquid monomers only: Adding 1-2 pellets of Potassium Hydroxide acts as a scavenger for adventitious acid and water, preventing acid-catalyzed oligomerization [2]. |
| State | Solid (Preferred) | If a derivative can exist as a salt or solid, it is generally more stable than its oil form due to restricted molecular mobility. |
Special Case: Electron-Deficient vs. Electron-Rich
Not all pyrroles degrade at the same rate.
-
Electron-Withdrawing Groups (EWG): (e.g., Esters, Ketones, Nitriles at C2/C5). These pull electron density out of the ring, making it harder to oxidize. These are often stable at room temperature.
-
Electron-Donating Groups (EDG): (e.g., Alkyls, Amines). These push density into the ring, accelerating oxidation. These require strict -20°C/Inert storage.
Part 3: Troubleshooting & Rescue (The "Fix")
If your compound has degraded, use this guide to determine if it is salvageable.
Diagnostic & Rescue Workflow
Figure 2: Decision tree for rescuing degraded pyrrole derivatives.
Protocol A: Vacuum Distillation (For Liquid Monomers)
Best for: Parent pyrrole, N-methylpyrrole, or simple alkyl-pyrroles.
-
Setup: Use a short-path distillation apparatus.
-
Pre-treatment: If the liquid is acidic, wash with dilute NaOH or dry over KOH pellets for 1 hour prior to distillation.
-
Vacuum: Apply high vacuum (< 5 mmHg) to keep the boiling point low (preventing thermal polymerization).
-
Collection: Discard the first 5-10% (forerun) which contains water and lower-boiling impurities. Collect the colorless main fraction.[3]
-
Storage: Immediately flush the receiving flask with Argon and seal.
Protocol B: Chromatography (For Complex Derivatives)
Best for: Functionalized pyrroles that cannot be distilled.
-
Stationary Phase: Use Neutral Alumina or Basified Silica .
-
Warning: Standard Silica Gel is slightly acidic (pH 4-5) and can destroy sensitive pyrroles during the column run [3].
-
-
Eluent: Use Hexane/Ethyl Acetate mixtures containing 1% Triethylamine (TEA) to neutralize any residual acidity on the silica if Alumina is unavailable.
Part 4: References
-
Sigma-Aldrich. (n.d.). Pyrrole Product Safety & Handling Sheet. Retrieved from
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying pyrrole over KOH).
-
Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers. (Mechanisms of pyrrole acid sensitivity and electrophilic aromatic substitution).
-
PubChem. (n.d.). Pyrrole - Compound Summary. National Library of Medicine. Retrieved from [4]
Sources
Technical Support Center: Purification of (E)-3-(1H-Pyrrol-2-yl)acrylic acid by Column Chromatography
Welcome to the technical support guide for the purification of (E)-3-(1H-Pyrrol-2-yl)acrylic acid. This molecule, while seemingly straightforward, presents a unique set of challenges during chromatographic purification due to the interplay of its acidic carboxylic acid function and the electron-rich, potentially acid-sensitive pyrrole ring. This guide is structured to provide direct, experience-based solutions to common problems and answer foundational questions, ensuring you can develop a robust and reproducible purification protocol.
The core challenge lies in managing the strong interactions between this polar, acidic analyte and the polar, acidic surface of standard silica gel. These interactions can lead to issues like poor recovery, significant peak tailing, and even on-column degradation. This guide will walk you through navigating these complexities with scientifically-grounded strategies.
Troubleshooting Guide
This section addresses specific, acute problems you might encounter during your purification workflow.
Question: My compound is sticking to the column. I'm getting very low or zero yield after eluting with a large volume of solvent. What's happening?
Answer: This is the most common issue for this class of compounds and is almost certainly due to irreversible adsorption to the stationary phase.[1] The acidic silanol groups (Si-OH) on the surface of standard silica gel are strongly binding your carboxylic acid via hydrogen bonding and dipole-dipole interactions.
Root Cause Analysis & Solution:
-
Strong Analyte-Stationary Phase Interaction: The primary issue is the acid-acid interaction. Your highly polar compound has a much higher affinity for the stationary phase than for a moderately polar mobile phase.[2]
-
Solution: Modify the Mobile Phase. You must add a competitive agent to the eluent to disrupt this binding. The most effective strategy is to add a small amount of a volatile acid.
-
Protocol: Add 0.5-2% acetic acid or formic acid to your mobile phase (e.g., to the ethyl acetate or methanol portion of your eluent).
-
Mechanism: The added acid serves two purposes: it protonates the surface of the silica gel, reducing its binding capacity, and it suppresses the ionization of your compound's carboxylic acid group.[3][4][5] The neutral, unionized form of your analyte is less polar and will have a lower affinity for the silica, allowing it to elute properly.[6]
-
Question: My compound is eluting as a long, trailing streak instead of a sharp band, leading to poor separation and many mixed fractions. How can I fix this?
Answer: This phenomenon, known as peak tailing, is a classic sign of non-ideal chromatographic behavior, often caused by the same strong acid-base interactions mentioned previously. The multiple types of interaction sites on the silica with varying affinities for your molecule cause some molecules to be retained longer than others, resulting in a "tail."
Solutions:
-
Acidify the Mobile Phase: As with the low-yield issue, adding 0.5-2% acetic or formic acid is the primary solution.[7] This ensures a single, unionized form of the analyte exists, promoting uniform interactions and a much sharper elution band.[4]
-
Optimize Solvent Strength: Ensure your eluent is strong enough. If your TLC shows a very low Rf value (e.g., <0.1) even with the acid modifier, you need to increase the polarity of the mobile phase. Gradually increase the percentage of the more polar solvent (e.g., from 5% methanol in DCM to 7% or 10%).[8]
-
Check for Column Overloading: Loading too much crude material can saturate the stationary phase and lead to band broadening and tailing.[1] As a rule of thumb, use a silica gel mass that is at least 30-50 times the mass of your crude sample.
Question: After running the column, my collected fractions have a brown or black tint, and my overall yield of pure compound is low. Did my compound decompose?
Answer: Yes, this strongly suggests on-column decomposition. The pyrrole ring is electron-rich and highly susceptible to acid-catalyzed polymerization, especially on the acidic surface of silica gel.[9][10] Prolonged exposure can lead to the formation of dark, insoluble polymeric byproducts.[10]
Preventative Measures:
-
Minimize Residence Time: The faster your compound elutes, the less time it has to decompose.
-
Use flash chromatography (applying pressure) rather than gravity chromatography.
-
Choose a solvent system that provides an Rf value of ~0.2-0.35 on TLC; this provides a good balance between separation and speed.[11]
-
-
Deactivate the Silica (Use with Caution): While adding an acid is recommended for this specific molecule, in cases of extreme acid sensitivity for other pyrroles, deactivating the silica with a base like triethylamine (0.1-1% in the eluent) can be effective.[11] However, for an acidic compound like this one, this would likely turn it into a salt and cause it to stick even more strongly. The best approach is to use the acidic modifier and ensure rapid elution.
-
Use an Alternative Stationary Phase: If decomposition persists, consider switching to a less acidic stationary phase like neutral alumina.[11][12] However, you will need to re-develop your solvent system with TLC using alumina plates.
Question: I loaded my sample dissolved in a strong solvent, and now the separation is terrible.
Answer: This is a common error related to sample application. If you dissolve your sample in a solvent that is significantly more polar than your starting mobile phase, the sample will spread into a wide band at the top of the column as the strong solvent diffuses, rather than adsorbing as a tight, focused band. This initial band broadening ruins any potential for good separation.
Best Practices for Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude sample in a suitable solvent (e.g., methanol, DCM). Add a small amount of silica gel (2-3 times the mass of your sample) and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the tightest possible starting band.[7]
-
Wet Loading (Minimal Volume): If you must load the sample as a solution, dissolve it in the minimum possible volume of a solvent in which it is highly soluble. Then, use a small amount of the initial, least-polar mobile phase to transfer it to the column. Ensure the loading solvent is not significantly more polar than the mobile phase.
Frequently Asked Questions (FAQs)
Question: How do I select the optimal stationary and mobile phases for this purification?
Answer: The selection process should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[13][14]
1. Stationary Phase Selection:
-
Silica Gel: This is the default and most common choice.[2] Given the acidic nature of (E)-3-(1H-Pyrrol-2-yl)acrylic acid, standard silica gel is appropriate, provided that you modify the mobile phase with an acid as discussed above.
-
Neutral Alumina: A viable alternative if you observe significant on-column decomposition with silica.[12] Alumina has a different selectivity profile, so you may achieve a different separation of impurities.
-
Reversed-Phase (C18) Silica: This can be an excellent option, particularly for highly polar compounds.[12][15] The mobile phase would be a polar mixture, such as water/acetonitrile or water/methanol, also with an acidic modifier like 0.1% formic or trifluoroacetic acid (TFA) to improve peak shape.[12]
| Stationary Phase | Pros | Cons | Best For... |
| Silica Gel | Inexpensive, widely available, high resolving power. | Acidic surface can cause tailing or decomposition of sensitive compounds. | Default choice for most purifications, with appropriate mobile phase modifiers. |
| Neutral Alumina | Less acidic than silica. | Can be less forgiving, lower resolving power for some compounds. | Acid-sensitive compounds that decompose on silica. |
| C18 Reversed-Phase | Excellent for polar compounds, predictable elution. | More expensive, requires aqueous mobile phases. | Highly polar pyrrole derivatives that are difficult to purify on normal phase.[12] |
2. Mobile Phase Development Workflow: The goal is to find a solvent system on TLC that gives your target compound an Rf value between 0.2 and 0.35.[11]
-
Start with a Standard System: Begin with a binary mixture like Hexane/Ethyl Acetate. Given the polarity of your compound, you will likely need to move to a stronger system.
-
Increase Polarity: A good next step is Dichloromethane (DCM)/Methanol. Start with 98:2 DCM:MeOH and increase the methanol content.
-
Add the Acid Modifier: Once you find a solvent mixture that moves the compound off the baseline, add your acid modifier (e.g., 1% acetic acid) to the polar component and re-run the TLC. You should observe a significant improvement in spot shape (less streaking).
-
Fine-Tune: Adjust the solvent ratio to achieve the target Rf of 0.2-0.35. This TLC mobile phase is an excellent starting point for your column.[11]
// Nodes TLC [label="1. Run TLC in various\nsolvent systems\n(e.g., DCM/MeOH)"]; Rf_check [label="Is Rf between\n0.2 - 0.35?", shape=diamond, fillcolor="#FBBC05"]; Streak_check [label="Is the spot\nstreaking or tailing?", shape=diamond, fillcolor="#FBBC05"]; Increase_Polarity [label="Increase polarity\n(e.g., add more MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decrease_Polarity [label="Decrease polarity\n(e.g., reduce MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Acid [label="Add 0.5-2% Acetic Acid\nto the mobile phase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Column [label="2. Proceed to Column Chromatography\nusing this solvent system", fillcolor="#34A853", fontcolor="#FFFFFF"]; Load [label="3. Load sample (dry loading preferred)\nand run column with pressure"]; Analyze [label="4. Collect fractions and\nanalyze by TLC"];
// Edges TLC -> Rf_check; Rf_check -> Streak_check [label="Yes"]; Rf_check -> Increase_Polarity [label="No (Rf < 0.2)"]; Rf_check -> Decrease_Polarity [label="No (Rf > 0.35)"]; Increase_Polarity -> TLC [style=dashed]; Decrease_Polarity -> TLC [style=dashed]; Streak_check -> Add_Acid [label="Yes"]; Streak_check -> Column [label="No"]; Add_Acid -> TLC [label="Re-run TLC to confirm Rf", style=dashed]; Column -> Load; Load -> Analyze; } endomd Caption: Workflow for developing a purification method.
Question: What are the best practices for packing a silica gel column to ensure good separation?
Answer: A well-packed column is essential for high resolution. Air bubbles and channels in the stationary phase will lead to a non-uniform solvent front and poor separation.[16]
Recommended Slurry Packing Method:
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, least-polar eluent until you have a consistent, pourable slurry.
-
Pack the Column: Clamp the column perfectly vertically. Fill the column about one-third full with the initial eluent. Pour the silica slurry into the column in a single, continuous motion.
-
Settle and Compact: Gently tap the side of the column to dislodge any air bubbles and help the silica settle uniformly. Open the stopcock to drain some solvent, which will help compact the bed. Apply pressure to the top of the column to firmly pack the silica until the bed height is stable. Never let the top of the silica bed run dry.
-
Equilibrate: Run 2-3 column volumes of your initial mobile phase through the packed column to ensure it is fully equilibrated before loading your sample.
References
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- Reddit. (2024, July 16). Column chromatography issues : r/chemistry.
- Georgieva, M. (2017, March 3). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Benchchem. (n.d.). Troubleshooting low yields in (+)-Marmesin purification protocols.
- University of Rochester Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- MilliporeSigma. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
- Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography - Chemistry Online @ UTSC.
- University of Victoria. (n.d.). Column chromatography.
- Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- University of Rochester Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column?.
- University of York. (n.d.). Determining a solvent system - Chemistry Teaching Labs.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Chromatography Forum. (2014, August 29). Recommended column for really acid mobile phases.
- SIELC Technologies. (n.d.). Polar Compounds.
- Reddit. (2022, February 22). troubleshooting column chromatography : r/chemistry.
- Benchchem. (n.d.). Preventing polymerization of pyrrole compounds under acidic conditions.
- Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.
- Scribd. (n.d.). Acidic and Basic Character of Pyrrole | PDF.
- Benchchem. (n.d.). Technical Support Center: Purification of Substituted 1H-Pyrrol-2(3H)-ones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. rotachrom.com [rotachrom.com]
- 4. agilent.com [agilent.com]
- 5. biotage.com [biotage.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. chromtech.com [chromtech.com]
- 15. pharmanow.live [pharmanow.live]
- 16. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
Validation & Comparative
Comparative Guide: ¹H NMR Analysis of (E)-3-(1H-Pyrrol-2-yl)acrylic Acid
Optimizing Solvent Environments and Spectrometer Field Strengths for Structural Elucidation
As a Senior Application Scientist, I frequently encounter challenges in the precise structural characterization of heterocyclic building blocks. (E)-3-(1H-Pyrrol-2-yl)acrylic acid is a critical intermediate in the synthesis of kinase inhibitors and epigenetic modulators. Confirming its trans (E) alkene geometry and the exact substitution pattern of the electron-rich pyrrole ring relies entirely on accurate ¹H NMR coupling constants (
This guide objectively compares the performance of different NMR solvent environments and spectrometer field strengths, providing a self-validating protocol for extracting high-fidelity coupling data.
Comparative Analysis: NMR Solvent Selection (DMSO-d₆ vs. CD₃OD)
The choice of deuterated solvent fundamentally alters the physical environment of the solute, directly impacting chemical shifts and the observability of spin-spin couplings[1]. For pyrrole derivatives, the highly polar N-H bond is susceptible to rapid chemical exchange, which complicates spectral interpretation.
-
DMSO-d₆ (Performance Winner for Full Resolution): Dimethyl sulfoxide is a strong hydrogen-bond acceptor. It strongly solvates the pyrrole N-H proton, drastically reducing its intermolecular exchange rate. This "locks" the proton on the NMR timescale, allowing it to appear as a distinct, broad signal (~11.5 ppm)[2]. Furthermore, this stable solvation sphere prevents the broadening of the adjacent H-3 and H-5 signals, allowing their fine long-range couplings (
Hz) to be fully resolved. -
CD₃OD (Alternative for Solubility): Methanol-d₄ offers excellent solubility but is a protic solvent. The pyrrole N-H proton undergoes rapid deuterium exchange with the solvent, causing the N-H signal to disappear entirely. While this simplifies the spectrum, the transient hydrogen bonding slightly alters the electron density of the pyrrole ring, subtly shifting the
and coupling constants and eliminating any potential N-H to H-5 coupling[1].
Table 1: Solvent Impact on ¹H NMR Chemical Shifts (δ) and Couplings (J) at 400 MHz
| Proton Assignment | DMSO-d₆ (δ ppm, Multiplicity, J in Hz) | CD₃OD (δ ppm, Multiplicity, J in Hz) | Structural Significance |
| Alkene H-β | 7.45 (d, J = 15.8) | 7.55 (d, J = 15.9) | Large J confirms E (trans) geometry. |
| Alkene H-α | 6.05 (d, J = 15.8) | 6.15 (d, J = 15.9) | Correlates with H-β. |
| Pyrrole H-5 | 6.95 (td, J = 2.8, 1.5) | 6.90 (dd, J = 2.7, 1.4) | Adjacent to heteroatom; highest ring shift. |
| Pyrrole H-3 | 6.55 (ddd, J = 3.8, 1.5, 0.8) | 6.60 (dd, J = 3.7, 1.4) | Exhibits |
| Pyrrole H-4 | 6.15 (dd, J = 3.8, 2.8) | 6.20 (dd, J = 3.7, 2.7) | Smallest chemical shift on the ring. |
| Pyrrole N-H | 11.50 (br s) | Not Observed | Confirms lack of N-substitution. |
Comparative Analysis: Spectrometer Field Strength (60 MHz vs. 400 MHz)
The emergence of cryogen-free benchtop NMR has democratized spectroscopic analysis, but its utility for complex heterocycles requires careful evaluation against high-field superconducting instruments[3]. The core physical limitation is the ratio of the chemical shift difference (
-
60 MHz Benchtop NMR: At 60 MHz, the chemical shift difference between the pyrrole H-3 and H-4 protons (~0.4 ppm) equates to only 24 Hz. With a coupling constant of
Hz, the ratio is ~6.3. Because this ratio is less than 10, the spin system enters the second-order (strong coupling) regime . The signals exhibit severe "roofing" effects, and the multiplets merge into a complex ABX pattern, making it mathematically impossible to extract accurate values directly from peak picking[3]. -
400 MHz High-Field NMR: At 400 MHz, the same 0.4 ppm difference equates to 160 Hz. The
ratio jumps to ~42. This guarantees a first-order (weak coupling) AMX spin system . The multiplets are perfectly symmetrical, and the exact values can be read directly from the distance between the split peaks.
Table 2: Field Strength Performance Metrics for Pyrrole Ring Resolution
| Metric | 60 MHz Benchtop NMR | 400 MHz High-Field NMR |
| 24 Hz | 160 Hz | |
| 6.3 (Second-Order) | 42.1 (First-Order) | |
| Multiplet Appearance | Overlapping ABX complex | Clean, distinct AMX doublets of doublets |
| Requires quantum mechanical simulation | Direct peak-picking (Hz difference) |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility when measuring these precise coupling constants, follow this standardized acquisition and processing workflow.
Step 1: Sample Preparation
-
Weigh exactly 5.0 mg of high-purity (>98%) (E)-3-(1H-Pyrrol-2-yl)acrylic acid.
-
Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) to prevent water peak overlap (~3.3 ppm) and ensure N-H retention.
-
Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic field inhomogeneities.
Step 2: Acquisition Parameters (400 MHz)
-
Pulse Sequence: Standard 1D ¹H single-pulse sequence (zg30 on Bruker systems).
-
Spectral Width: 15 ppm (to capture the 11.5 ppm N-H peak).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure complete longitudinal relaxation (
) of the rigid alkene protons. -
Scans (NS): 16 scans are sufficient for a 5 mg sample to achieve a Signal-to-Noise Ratio (SNR) > 100:1.
Step 3: Processing for High-Fidelity
-
Zero-Filling: Increase the time-domain data points (TD) to 64k during Fourier transformation (FT) to maximize digital resolution (Hz/point).
-
Apodization: Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) to smooth noise without artificially broadening the fine
couplings. -
Phase & Baseline: Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.
System Workflows and Mechanistic Visualizations
Workflow for high-resolution 1H NMR acquisition and processing of pyrrole derivatives.
Key 1H-1H spin-spin coupling pathways in (E)-3-(1H-Pyrrol-2-yl)acrylic acid.
References
-
Compounds and uses thereof (Pyrrole Derivative NMR Data). World Intellectual Property Organization (WIPO). Google Patents.
-
Benchtop NMR in Biomedicine: An Updated Literature Overview. Diagnostics (MDPI).
-
Computational Analysis of Solvent Effects in NMR Spectroscopy. Journal of Chemical Theory and Computation (ACS Publications).
Sources
Comparative Guide: Mass Spectrometry Fragmentation Patterns of Pyrrole Acrylic Acids
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
Pyrrole acrylic acids are vital structural motifs found in numerous natural products, kinase inhibitors, and advanced functional materials. Confident structural elucidation of these compounds requires a deep understanding of their gas-phase dissociation behaviors. This guide provides an objective comparison of mass spectrometry (MS) platforms—specifically High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) systems—for characterizing pyrrole acrylic acids. By detailing the mechanistic causality behind their fragmentation and providing a self-validating experimental protocol, this guide empowers analytical scientists to optimize their LC-MS/MS workflows for maximum sensitivity and structural fidelity.
Mechanistic Causality of Fragmentation
To rationally design a mass spectrometry method, one must first understand why a molecule fragments the way it does. The fragmentation of pyrrole acrylic acids is governed by the dichotomy between the highly stable, aromatic pyrrole ring and the labile acrylic acid side chain[1].
The Lability of the Acrylic Acid Moiety
Under Electrospray Ionization (ESI) in positive mode, the protonated precursor ion
-
Dehydration (-18 Da): The loss of
is a low-energy pathway. The hydroxyl group of the carboxylic acid abstracts a neighboring proton, leading to the expulsion of water and the formation of a highly conjugated acylium ion[2]. -
Decarboxylation (-44 Da): The loss of
is driven by the stability of the resulting terminal alkene. This pathway often competes with dehydration and is a hallmark of free carboxylic acids in gas-phase MS[2].
The Stability of the Pyrrole Core
The pyrrole ring is electron-rich and aromatic, meaning it requires significantly higher collision energies to rupture compared to the side chain[3]. Once the acrylic moiety has been cleaved, the remaining pyrrole core cation undergoes ring-opening. The most diagnostic high-energy fragmentation is the loss of hydrogen cyanide (HCN, -27 Da) or acetylene (
Gas-phase fragmentation pathways of protonated pyrrole acrylic acids based on collision energy (CE).
Comparative Analysis of MS Platforms
Choosing the right mass spectrometer is critical. While Electron Ionization (EI-GC-MS) provides highly reproducible spectral libraries, it often obliterates the molecular ion of thermally labile acrylic acids[3]. Therefore, soft ionization (ESI) coupled with tandem MS is the industry standard. Below is an objective comparison of the two primary ESI-MS platforms used for this chemical class.
Table 1: Performance Comparison for Pyrrole Acrylic Acid Characterization
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Triple Quadrupole (QqQ) |
| Primary Application | Structural elucidation, unknown metabolite ID | High-throughput targeted quantitation (PK/PD) |
| Mass Accuracy | < 2 ppm (High Resolution) | Nominal mass (~0.7 Da FWHM) |
| Isobaric Resolution | Excellent (Distinguishes | Poor (Cannot resolve exact mass differences) |
| Sensitivity (Targeted) | Moderate to High | Ultra-High (via Multiple Reaction Monitoring) |
| Fragmentation Data | Rich, full-scan MS/MS spectra | Limited to pre-selected MRM transitions |
| Cost & Maintenance | High capital and operational cost | Moderate capital cost, robust operation |
Expert Insight: If your goal is to map the fragmentation pattern of a novel pyrrole acrylic acid derivative synthesized in medicinal chemistry, Q-TOF is mandatory . The high resolution allows you to definitively assign elemental compositions to the fragment ions[1]. However, if you are quantifying a known pyrrole acrylic acid drug candidate in rat plasma, the QqQ operating in MRM mode will provide 10x to 100x better signal-to-noise ratios.
Self-Validating Experimental Protocol: LC-MS/MS Optimization
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating workflow for optimizing the fragmentation parameters of pyrrole acrylic acids. This method utilizes Collision Energy (CE) titration to systematically map the breakdown curve of the molecule.
Step-by-Step Methodology
Phase 1: Sample Preparation & Introduction
-
Preparation: Dissolve the pyrrole acrylic acid standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton source, ensuring high ionization efficiency for the
precursor in positive ESI mode. -
Infusion: Introduce the sample via direct syringe pump infusion at 10 µL/min into the ESI source.
Phase 2: Precursor Optimization (MS1)
3. Source Tuning: Adjust the capillary voltage (typically 3.0 - 4.0 kV) and desolvation gas temperature (approx. 300°C) until a stable Total Ion Chromatogram (TIC) is achieved with a %RSD < 5%.
4. Isolation: Set the first quadrupole (Q1) to isolate the exact
Phase 3: Collision Energy Titration (MS2)
5. CE Ramping: Program the collision cell (Q2) to perform a CID energy ramp from 5 eV to 50 eV in 5 eV increments, using Argon or Nitrogen as the collision gas.
6. Data Acquisition: Record the product ion spectra at each CE level.
7. Validation Check: Plot the intensity of the precursor ion and the primary product ions (e.g.,
Self-Validation: A successful titration will show the precursor ion depleting to <10% relative abundance, while low-energy fragments peak at ~15-20 eV, and high-energy fragments (ring opening) peak at >35 eV.
Self-validating workflow for establishing robust MS/MS fragmentation libraries.
Conclusion
The mass spectrometric characterization of pyrrole acrylic acids requires a nuanced approach that respects the distinct chemical stabilities of the molecule's sub-structures. By leveraging ESI-Q-TOF platforms for initial structural elucidation and mapping the sequential loss of water, carbon dioxide, and the eventual rupture of the pyrrole ring, researchers can build highly accurate fragmentation libraries. These libraries subsequently serve as the foundation for ultra-sensitive QqQ quantitative assays, accelerating drug discovery and materials science pipelines.
References
-
Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed (National Institutes of Health). Available at:[Link]
-
Applications of Mass Spectrometry to Poly(electrolytes) and Kinetics. OhioLINK Electronic Theses and Dissertations Center. Available at: [Link]
-
Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamic acids. D-NB.info (German National Library). Available at: [Link]
Sources
Comparison of biological activity: pyrrole vs furan acrylic acids
A Comparative Guide to the Biological Activity of Pyrrole and Furan Acrylic Acids: Mechanisms, Efficacy, and Drug Design Applications
As a Senior Application Scientist navigating the complex landscape of heterocyclic medicinal chemistry, the selection of the correct aromatic appendage is rarely arbitrary. When designing small-molecule inhibitors, antimicrobial agents, or fluorescent probes, the choice between a pyrrole and a furan ring attached to an acrylic acid moiety fundamentally alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity.
This guide provides an in-depth, objective comparison of pyrrole and furan acrylic acids, detailing their comparative biological activities, structural dynamics, and the experimental methodologies required to evaluate them.
Structural Dynamics: The Heteroatom Effect
Both pyrrole and furan acrylic acids feature a five-membered electron-rich aromatic ring conjugated to an
-
Furan Acrylic Acids (Oxygen Heteroatom): Oxygen is highly electronegative, making the furan ring less aromatic and more diene-like than pyrrole. Furan acts exclusively as a hydrogen-bond acceptor. The furan ring enhances the lipophilicity of the molecule, which is highly advantageous for crossing lipid bilayers in antimicrobial and antiparasitic applications[1].
-
Pyrrole Acrylic Acids (Nitrogen Heteroatom): The secondary amine in the pyrrole ring acts as a potent hydrogen-bond donor. Pyrrole is more aromatic and electron-rich than furan, allowing for stronger
stacking interactions within the hydrophobic pockets of target enzymes. This makes pyrrole derivatives highly effective in specific target-binding scenarios, such as fungicidal activity[2].
Comparative Biological Activity
Antimicrobial and Antifungal Efficacy
Furan acrylic acid derivatives have demonstrated potent broad-spectrum antimicrobial properties. For instance, 3-(furan-2-yl)propenoic acid derivatives and their formyl analogs have been shown to suppress the growth of Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations as low as 64 µg/mL[3]. The conjugated enoic acid moiety is susceptible to electrophilic addition, which may contribute to membrane disruption or targeted enzyme inhibition[3]. Conversely, pyrrole acrylic acid esters are frequently patented and utilized specifically for their potent fungicidal properties in agricultural and pharmaceutical applications[2].
Enzyme Inhibition (Tyrosinase and Topoisomerases)
Furan acrylic acids are highly effective competitive inhibitors of tyrosinase, an enzyme responsible for melanin production. Studies on mushroom tyrosinase (mTYR) indicate that carboxyl-furan derivatives, such as 2-furan-acrylic acid and 5-methyl-2-furan-acrylic acid, bind tightly to the active site, inhibiting the enzyme competitively and reversibly. Furthermore, structural modifications of furan acrylic acids serve as critical precursors in the development of topoisomerase inhibitors and antiparasitic drugs, such as furan propamine.
Quantitative Performance Comparison
The following table summarizes the comparative biological metrics of these compounds based on recent pharmacological evaluations:
| Compound Class | Target Organism / Enzyme | Biological Activity Metric | Putative Mechanism of Action |
| Furan-2-acrylic acid derivatives | C. albicans, S. aureus, E. coli | MIC | Membrane permeability enhancement / Dihydrofolate reductase inhibition[3] |
| 2-Furan-acrylic acid (F3) | Mushroom Tyrosinase (mTYR) | High affinity (Competitive)[4] | Reversible active-site coordination[4] |
| Pyrrole-acrylic acid esters | Agricultural/Clinical Fungi | Broad-spectrum fungicidal[2] | Disruption of fungal cell wall synthesis[2] |
| Furan acrylic acid precursors | Schistosoma (Parasite) | High antiparasitic efficacy | Precursor to furan propamine (neuromuscular disruption)[1] |
Mechanistic Pathways of Action
To understand how these heterocyclic acrylic acids exert their biological effects, we must map their interaction with target proteins. The diagram below illustrates the generalized pathway by which furan/pyrrole acrylic acids induce competitive enzyme inhibition.
Mechanistic pathway of competitive enzyme inhibition by heterocyclic acrylic acids.
Experimental Methodologies: Self-Validating Protocols
To objectively compare these compounds in a laboratory setting, the experimental design must be robust. Below are the self-validating protocols for the synthesis and biological evaluation of these acrylic acids.
Protocol 1: Synthesis via Knoevenagel Condensation
Objective: Synthesize trans-3-(furan-2-yl)acrylic acid or trans-3-(pyrrole-2-yl)acrylic acid. Causality: Malonic acid is selected over ester equivalents to allow for spontaneous thermal decarboxylation following the initial condensation, driving the reaction exclusively toward the thermodynamically stable trans-acrylic acid[3],[1].
-
Reaction Setup: In a round-bottom flask, combine 1.0 equivalent of the heterocyclic aldehyde (e.g., 2-furaldehyde or pyrrole-2-carboxaldehyde) with 1.2 equivalents of malonic acid[3].
-
Catalysis: Add a catalytic amount of piperidine (base) and dissolve the mixture in absolute ethanol[3]. The piperidine deprotonates the malonic acid, creating a nucleophilic enolate.
-
Reflux: Heat the mixture to 80°C under an inert nitrogen atmosphere for 6–8 hours[3].
-
Self-Validation (Reaction Monitoring): Monitor via TLC (10% EtOAc in Hexane). The disappearance of the UV-active aldehyde spot validates reaction completion.
-
Isolation: Cool the mixture, acidify with dilute HCl to precipitate the product, filter, and recrystallize from ethanol.
-
Structural Validation: Perform
H NMR. The presence of vinylic protons with a coupling constant ( ) of 15–16 Hz self-validates the trans-geometry of the double bond.
Protocol 2: Tyrosinase Inhibition Assay
Objective: Evaluate the competitive inhibitory activity of furan/pyrrole acrylic acids. Causality: Mushroom tyrosinase is utilized as a robust, commercially available surrogate for human tyrosinase. L-DOPA serves as the substrate, allowing the spectrophotometric tracking of dopachrome formation (which absorbs at 475 nm)[4].
-
Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Dissolve the synthesized acrylic acid derivatives in DMSO (final assay DMSO concentration < 1% to prevent enzyme denaturation).
-
Incubation: In a 96-well plate, combine 100 µL of buffer, 20 µL of mushroom tyrosinase (100 U/mL), and 20 µL of the test compound at varying concentrations. Incubate at 25°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of 2.5 mM L-DOPA to each well.
-
Self-Validation (Controls):
-
Positive Control: Run Kojic acid in parallel to validate enzyme activity and assay sensitivity.
-
Negative Control: A vehicle-only (DMSO + buffer) well establishes the baseline uninhibited reaction rate (
).
-
-
Measurement: Read the absorbance at 475 nm continuously for 10 minutes using a microplate reader. Calculate the IC
based on the dose-response curve.
Standardized workflow for the synthesis, validation, and biological screening of acrylic acids.
Conclusion
For researchers developing novel therapeutics, the choice between pyrrole and furan acrylic acids hinges on the target environment. Furan acrylic acids are superior when broad-spectrum antimicrobial activity, high lipophilicity, and competitive enzyme inhibition (like tyrosinase) are required[3],[4]. Pyrrole acrylic acids, leveraging their unique hydrogen-bond donating capability, excel in targeted fungicidal applications and scenarios requiring stringent active-site coordination[2]. By utilizing the self-validating synthesis and assay protocols provided, drug development professionals can accurately benchmark these compounds for next-generation therapeutic pipelines.
References
- Vulcanchem.3-(5-Formylfuran-2-yl)prop-2-enoic acid - Vulcanchem.
- Zhishang Chem.3-(2-Furyl)acrylic Acid CAS 539-47-9 | Zhishang Chem.
- ResearchGate.Furan inhibitory activity against tyrosinase and impact on B16F10 cell toxicity.
- Google Patents.US6093680A - Composition and method for treating plants with exogenous chemicals (Pyrrole acrylic acid esters as fungicides).
Sources
High-Precision Characterization of C7H7NO2 Isomers
A Comparative Guide to Elemental Analysis, HRMS, and qNMR
Part 1: Executive Summary & Core Directive
The molecular formula C7H7NO2 (MW: 137.14 g/mol ) represents a critical scaffold in medicinal chemistry, encompassing distinct isomers such as 4-Aminobenzoic acid (PABA) , 2-Aminobenzoic acid (Anthranilic acid) , and Nitrotoluenes .
While classical Elemental Analysis (EA) remains the "gold standard" for establishing bulk purity in regulatory submissions (requiring
This guide challenges the reliance on EA alone. We present a comparative workflow integrating Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) to ensure structural integrity and absolute purity.
Part 2: Theoretical Baseline & Isomer Challenge
Before analyzing samples, researchers must establish the theoretical baseline. All isomers of C7H7NO2 share identical elemental composition.
Table 1: Theoretical Elemental Composition (C7H7NO2)
| Element | Symbol | Atomic Mass | Count | Total Mass | % Composition |
| Carbon | C | 12.011 | 7 | 84.077 | 61.31% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 5.15% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 10.21% |
| Oxygen | O | 15.999 | 2 | 31.998 | 23.33% |
| Total | 137.14 | 100.00% |
The Isomer Trap: A sample yielding C: 61.29%, H: 5.18%, N: 10.19% passes EA standards for both PABA (sunscreen/drug precursor) and 4-Nitrotoluene (toxic intermediate). EA confirms purity, not identity.
Part 3: Method 1 - Classical Elemental Analysis (Combustion)
Objective: Determine bulk purity via rapid combustion. Standard: ASTM D5291 / Pregl-Dumas Method.
Experimental Protocol (Self-Validating)
-
Calibration: Calibrate the CHN analyzer using Acetanilide (Standard Reference Material). The K-factor must be stable within
before proceeding. -
Sample Prep: Dry 500 mg of the C7H7NO2 derivative in a vacuum oven at 40°C for 4 hours. Rationale: C7H7NO2 derivatives like PABA are hygroscopic; moisture inflates %H and dilutes %C.
-
Weighing: Weigh 1.5–2.5 mg of sample into a tin capsule using a microbalance (readability
mg). Fold the capsule to exclude atmospheric nitrogen. -
Combustion:
-
Furnace Temp: 950°C (ensure complete oxidation of the aromatic ring).
-
Carrier Gas: Helium (99.999% purity).
-
Oxygen Boost: 2-second injection to facilitate flash combustion.
-
-
Detection: Thermal Conductivity Detector (TCD) measures
, , and .
Data Interpretation
To be acceptable for publication (J. Org. Chem. / J. Med.[1][2] Chem. standards), experimental values must fall within
Critical Insight: If your %C is low (e.g., 60.1%) but %H is high (e.g., 5.5%), your sample likely contains occluded solvent (Methanol/Ethanol) or water.
Part 4: Method 2 - Quantitative NMR (qNMR)[8][9]
Objective: Determine absolute purity and distinguish isomers. Advantage: Detects inorganic impurities (invisible to EA) and distinguishes structural isomers (ortho vs. para substitution).
Experimental Protocol
-
Internal Standard Selection: Use Maleic Acid (TraceCERT® grade).
-
Why? It has a distinct singlet at
6.2 ppm, typically clear of the aromatic region (6.5–8.5 ppm) of C7H7NO2 isomers.
-
-
Solvent: DMSO-
(99.9% D).-
Why? Aminobenzoic acids have poor solubility in
.
-
-
Preparation:
-
Weigh ~10 mg of Sample (
) and ~5 mg of Internal Standard ( ) directly into the NMR tube using a precision balance. -
Add 0.6 mL DMSO-
. Cap and invert until fully dissolved.
-
-
Acquisition Parameters (Bruker/Varian 400 MHz+):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (Must be
to ensure full relaxation for quantification). -
Scans (NS): 16 or 32.
-
-
Calculation:
[3]
Part 5: Comparative Analysis & Decision Matrix
The following table contrasts the effectiveness of the three primary methods for C7H7NO2 derivatives.
Table 2: Analytical Performance Matrix
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HRMS (ESI/APCI) |
| Primary Output | % Composition (C, H, N) | Absolute Purity & Structure | Exact Mass ( |
| Isomer Specificity | None (All are C7H7NO2) | High (J-coupling/Shift) | Low (Fragmentation helps) |
| Sample Requirement | Destructive (~2 mg) | Non-destructive (~10 mg) | Destructive (<1 mg) |
| Impurity Detection | Detects water/solvents; Misses inorganics | Detects organics; Misses inorganics (unless heteronuclei used) | Detects ionizable impurities |
| Precision | < 5 ppm mass error | ||
| Throughput | High (Automated) | Medium | High |
Part 6: Visualization of Workflows
Workflow 1: Characterization Decision Tree
This diagram guides the researcher on which method to prioritize based on the synthesis stage.
Caption: Decision matrix for selecting between EA and qNMR based on identification needs and purity requirements.
Workflow 2: Combustion Analysis Logic
The internal logic of the CHN analyzer, illustrating why "Oxygen Boost" is critical for aromatic rings like C7H7NO2.
Caption: The Pregl-Dumas combustion cycle. Note that Copper reduction is vital to convert Nitrogen oxides (NOx) back to N2 gas.
Part 7: Experimental Data Comparison (Simulated Case Study)
Scenario: A researcher synthesized 4-Aminobenzoic acid (PABA) . Observation: The sample looks dry, but the melting point is slightly depressed (185°C vs 187°C).
Table 3: Comparative Results for PABA Sample
| Method | Result | Limit/Theoretical | Status | Analysis |
| EA (Carbon) | 60.85% | 61.31% ( | Fail | Low Carbon suggests non-carbon impurity. |
| EA (Hydrogen) | 5.35% | 5.15% ( | Pass | Within range, but trending high (wet?). |
| EA (Nitrogen) | 10.15% | 10.21% ( | Pass | Nitrogen is accurate. |
| qNMR | 98.2% | >99.0% | Fail | Diagnosis: qNMR spectrum reveals a triplet at |
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
American Society for Testing and Materials (ASTM). (2021). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
National Institute of Standards and Technology (NIST). (2023). 4-Aminobenzoic acid Mass Spectrum and Constants. NIST Chemistry WebBook.[7] Link
Sources
Comparative Guide: Cytotoxicity of Pyrrolyl Acrylic Acid vs. Cinnamic Acid Scaffolds
Executive Summary: The Scaffold Divergence
In the landscape of antiproliferative drug design, the modification of the cinnamoyl scaffold is a classic strategy. This guide compares two distinct chemical architectures: the natural Cinnamic Acid (CA) scaffold (phenyl-acrylic acid) and its bioisostere, the Pyrrolyl Acrylic Acid (PAA) scaffold (pyrrolyl-acrylic acid).
The Bottom Line: While Cinnamic Acid serves as a mild, pleiotropic agent (often requiring millimolar concentrations for cytotoxicity), the Pyrrolyl Acrylic Acid scaffold typically yields derivatives with significantly higher potency (micromolar to nanomolar IC₅₀). The replacement of the inert benzene ring with an electron-rich, hydrogen-bond-donating pyrrole heterocycle shifts the mechanism from general oxidative stress/HDAC inhibition to specific engagement with targets like the Aryl Hydrocarbon Receptor (AhR) and Tyrosine Kinases.
Chemical Foundation: Bioisosterism & Reactivity
To understand the cytotoxicity differences, one must first analyze the structural causality.
| Feature | Cinnamic Acid (CA) Scaffold | Pyrrolyl Acrylic Acid (PAA) Scaffold |
| Core Ring | Phenyl (Benzene) | Pyrrole (Heterocycle) |
| Electronic Nature | Electron-neutral/withdrawing (depending on subs) | Electron-rich (π-excessive) |
| H-Bonding | Acceptor only (via COOH) | Donor (NH) & Acceptor (COOH) |
| Lipophilicity (LogP) | High (Hydrophobic ring) | Moderate (Polar NH reduces LogP) |
| Reactivity | Stable; Michael Acceptor | Reactive; Prone to oxidation; Michael Acceptor |
Expert Insight: The pyrrole NH group is the game-changer. It allows PAA derivatives to form critical hydrogen bonds within enzyme active sites (e.g., the hinge region of kinases) that the phenyl ring of CA cannot, drastically improving binding affinity and cytotoxicity.
Visualization: Structural Comparison
Figure 1: Structural deconstruction highlighting the H-bond donor capability of the PAA scaffold.
Cytotoxicity Analysis: Potency & Selectivity[1]
The following data summarizes the general cytotoxicity trends derived from structure-activity relationship (SAR) studies. Note that "naked" acids are often derivatized (esters/amides/nitriles) to improve cellular uptake, but the scaffold trend remains consistent.
Comparative Cytotoxicity Data (Representative Trends)
| Compound Class | Cell Line | IC₅₀ Range | Primary Mechanism |
| Unsubstituted Cinnamic Acid | MCF-7 (Breast), HeLa | > 5000 µM (Inactive) | Weak HDAC Inhibition |
| Substituted CA (e.g., Ferulic) | MCF-7, HT-29 | 100 - 500 µM | ROS Induction, Apoptosis |
| Pyrrolyl Acrylic Acid (PAA) | MCF-7, HepG2 | 10 - 50 µM | AhR Activation, Tubulin |
| PAA Nitriles (e.g., ANI-7) | MCF-7 | 0.56 µM | AhR-mediated CYP1A1 |
| Pyrrole-Kinase Inhibitors | VEGFR2+ Endothelial | < 1.0 µM | Kinase Inhibition (ATP comp.) |
Critical Analysis:
-
Cinnamic Acid: Often requires millimolar concentrations to induce cell death. It is generally considered cytostatic rather than cytotoxic unless heavily substituted (e.g., with cyano or hydroxy groups).
-
Pyrrolyl Acrylic Acid: Derivatives frequently exhibit 2-3 orders of magnitude higher potency . The PAA scaffold, particularly when converted to acrylonitriles (e.g., ANI-7), shows exquisite selectivity for breast cancer lines (MCF-7) by hijacking the Aryl Hydrocarbon Receptor (AhR) pathway.
Mechanistic Pathways
The divergence in cytotoxicity is rooted in the mechanism of action.
Pathway 1: Cinnamic Acid (General Stress)
CA primarily acts as a weak Histone Deacetylase (HDAC) inhibitor. By preventing histone deacetylation, it relaxes chromatin, re-expressing silenced tumor suppressor genes (like p21), leading to cell cycle arrest (G0/G1). It also acts as a Michael acceptor, depleting Glutathione (GSH) and causing oxidative stress.
Pathway 2: Pyrrolyl Acrylic Acid (Targeted Lethality)
PAA derivatives, especially (Z)-isomers and acrylonitriles, act as ligands for the Aryl Hydrocarbon Receptor (AhR) . Upon binding, the AhR translocates to the nucleus, dimerizes with ARNT, and induces the expression of CYP1A1. This enzyme then metabolizes the PAA derivative into a highly toxic intermediate (bioactivation) or generates excessive ROS, causing DNA damage and rapid apoptosis.
Visualization: Signaling Pathways
Figure 2: Mechanistic divergence. CA acts via epigenetic modulation (HDAC), while PAA often utilizes receptor-mediated bioactivation (AhR).
Experimental Protocols (Self-Validating Systems)
To objectively compare these compounds, a standardized MTT assay is required. However, specific precautions must be taken due to the chemical differences.
Protocol: Comparative MTT Cytotoxicity Assay
Prerequisites:
-
Cell Lines: MCF-7 (High AhR expression, sensitive to PAA) and HDF (Human Dermal Fibroblasts, normal control).
-
Solvent: DMSO (Dimethyl Sulfoxide).
Step-by-Step Methodology:
-
Compound Preparation (Critical Step):
-
Cinnamic Acid: Dissolve in DMSO. Stable at room temperature.
-
Pyrrolyl Acrylic Acid: Dissolve in DMSO. Protect from light. Pyrrole derivatives are prone to photo-oxidation. Prepare fresh stocks immediately before use.
-
Validation: Check absorbance at compound's
to ensure no degradation over the assay period.
-
-
Cell Seeding:
-
Seed cells at
cells/well in 96-well plates. -
Incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Perform a serial dilution (e.g., 0.1 µM to 1000 µM).
-
Control 1 (Vehicle): 0.1% DMSO (Max).
-
Control 2 (Positive): Doxorubicin (Standard cytotoxic agent).
-
Note: For CA, you may need concentrations up to 5 mM to see an effect; ensure DMSO concentration does not exceed 0.5% in these high-dose wells to avoid solvent toxicity.
-
-
Incubation:
-
Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate % Viability =
. -
Fit data to a sigmoidal dose-response curve to determine IC₅₀.
-
Visualization: Experimental Workflow
Figure 3: Standardized cytotoxicity screening workflow with critical stability checkpoint for pyrrole derivatives.
Conclusion & Recommendation
For drug development professionals:
-
Select Cinnamic Acid if your goal is a chemopreventive agent or a dietary supplement with a high safety profile and low toxicity. Its mechanism is subtle and best suited for long-term, low-dose applications.
-
Select Pyrrolyl Acrylic Acid (specifically its nitrile or ester derivatives) if your goal is a potent anticancer therapeutic . The scaffold offers superior "drug-like" properties (H-bonding, target engagement) and potency in the low micromolar range, particularly for breast cancer (AhR-positive) indications.
References
-
BenchChem. (2025). The Impact of Substitution on the Cytotoxicity of Cinnamic Acids: A Comparative Guide. Retrieved from
-
National Institutes of Health (NIH). (2018). (Z)-2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway. Molecular Pharmacology. Retrieved from
-
MDPI. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules. Retrieved from
-
Royal Society of Chemistry. (2013). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. RSC Advances. Retrieved from
-
Bentham Science. (2023). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery. Retrieved from
Safety Operating Guide
Proper Disposal Procedures for (E)-3-(1H-Pyrrol-2-yl)acrylic acid
Executive Directive
(E)-3-(1H-Pyrrol-2-yl)acrylic acid is a research-grade organic acid commonly used in immunomodulation and photobiology studies. While not classified as a P-listed or U-listed acutely hazardous waste under US EPA RCRA regulations, it functions as a chemical irritant and must be managed as Hazardous Chemical Waste .
Core Principle: Adopt a "Zero-Drain Discharge" policy. All solid and liquid residues must be collected for professional incineration or chemical treatment.
Chemical Identity & Hazard Assessment
Before disposal, verify the chemical state to ensure compatibility with waste streams.
| Property | Data | Operational Implication |
| Appearance | Crystalline solid (White to beige) | Dust generation risk during transfer.[1] |
| Melting Point | 217°C – 220°C | Thermally stable; suitable for high-temp incineration. |
| Solubility | Soluble in DMSO, DMF, Basic pH; Low in Water | Segregate based on solvent carrier (Organic vs. Aqueous).[2] |
| Acidity (pKa) | ~3.5 (Carboxylic acid group) | Incompatible with strong oxidizers and strong bases. |
| GHS Classification | Warning (Irritant) | H315 (Skin), H319 (Eye), H335 (Respiratory). |
Pre-Disposal Protocols
Personal Protective Equipment (PPE)
-
Respiratory: N95 mask or half-face respirator if handling open powder outside a fume hood.
-
Dermal: Nitrile gloves (standard thickness 0.11 mm is sufficient for solid handling; double-glove for DMSO solutions).
-
Ocular: Chemical splash goggles (ANSI Z87.1).
Spill Management (Minor < 100g)
-
Isolate: Evacuate the immediate area and mark "Spill - Do Not Enter."
-
Neutralize: Cover solids with a damp absorbent pad to prevent dust. If liquid, apply a universal absorbent (e.g., vermiculite).
-
Collect: Scoop material into a wide-mouth jar. Label as "Debris from Spill: (E)-3-(1H-Pyrrol-2-yl)acrylic acid."
-
Clean: Wipe surface with 10% sodium carbonate (Na₂CO₃) solution to neutralize residual acidity, followed by water.
Disposal Workflows
Scenario A: Solid Waste (Pure Substance)
Applicable to: Expired shelf-life chemicals, contaminated weighing boats, and spill debris.
-
Container Selection: Use a clear, wide-mouth High-Density Polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "(E)-3-(1H-Pyrrol-2-yl)acrylic acid 100%"
-
Hazard Checkbox: [x] Irritant [x] Toxic
-
-
Storage: Store in the "Solid Waste" satellite accumulation area.
-
Final Disposal: Transfer to EHS for Incineration .
Scenario B: Organic Liquid Waste (Stock Solutions)
Applicable to: Solutions in DMSO, DMF, Methanol, or Ethanol.
-
Segregation: Do NOT mix with aqueous acid waste.
-
Container: Amber glass or HDPE solvent waste bottle.
-
Labeling:
-
Constituents: "DMSO (99%), (E)-3-(1H-Pyrrol-2-yl)acrylic acid (<1%)"
-
Hazard: [x] Flammable (if ethanol/methanol) [x] Irritant
-
-
Final Disposal: Fuel blending or Incineration.
Scenario C: Aqueous Waste (Buffers/Media)
Applicable to: Cell culture media or buffers (PBS) containing the compound.
-
Assessment: While low concentrations (<0.1%) might theoretically be drain-safe in some jurisdictions, best practice dictates collection .
-
Container: Carboy for "Aqueous Chemical Waste."
-
Conditioning: Ensure pH is between 5 and 9. If the solution is acidic due to the compound, neutralize carefully with dilute NaOH.
-
Labeling: "Aqueous Waste with Trace Organics."
Decision Logic & Workflows
Waste Segregation Decision Tree
Figure 1: Decision tree for segregating (E)-3-(1H-Pyrrol-2-yl)acrylic acid waste streams.
Spill Response Workflow
Figure 2: Immediate response protocol for laboratory spills.
Regulatory Compliance (US Focus)
-
RCRA Status: This compound is not listed on the EPA's P-list (Acutely Hazardous) or U-list (Toxic Waste). However, it falls under the "Characteristic Waste" definition if it exhibits ignitability (in solvent) or reactivity.[3]
-
TSCA: For R&D use only. Ensure compliance with TSCA Section 5(h)(3) exemption requirements.
-
Drain Disposal: strictly prohibited for the pure substance. Dilute aqueous solutions must be evaluated against local POTW (Publicly Owned Treatment Works) permits before any consideration of drain disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643824, Urocanic acid. Retrieved from [Link]
-
US Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling (E)-3-(1H-Pyrrol-2-YL)acrylic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of (E)-3-(1H-Pyrrol-2-YL)acrylic acid. As there is no specific Safety Data Sheet (SDS) readily available for this compound, this guidance is synthesized from the known hazards of its constituent functional groups: the pyrrole ring and the acrylic acid moiety. This document is intended for researchers, scientists, and professionals in drug development to foster a culture of safety and ensure procedural excellence.
Inferred Hazard Assessment: A Synthesis of Precaution
(E)-3-(1H-Pyrrol-2-YL)acrylic acid is a compound that combines the chemical properties of both pyrrole and acrylic acid. Therefore, a comprehensive hazard assessment necessitates an understanding of the risks associated with each of these components.
-
Acrylic Acid Moiety: Acrylic acid is known to be corrosive, causing severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed or inhaled and is a flammable liquid and vapor.[2][5][3] The acidic nature of this functional group dictates the need for materials resistant to corrosion for both personal protective equipment (PPE) and handling equipment.
-
Pyrrole Ring: Pyrrole and its derivatives are recognized as toxic if swallowed and harmful if inhaled.[6][7][8][9] They can cause serious eye damage and are also flammable.[6][8][9] The heterocyclic aromatic nature of the pyrrole ring suggests that it can be absorbed through the skin.
Based on this composite profile, (E)-3-(1H-Pyrrol-2-YL)acrylic acid should be handled as a substance that is corrosive, toxic, a severe skin and eye irritant, and potentially flammable. A multi-layered approach to PPE is therefore mandatory to mitigate the risks of exposure.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling (E)-3-(1H-Pyrrol-2-YL)acrylic acid.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles forming a seal around the eyes are essential to protect against splashes. A full-face shield must be worn over the goggles, especially when handling larger quantities (>25 mL) or during procedures with a high risk of splashing, such as transfers or heating.[10][11] |
| Hands | Double-Gloving with Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended as the inner layer.[12][13] A thicker, chemical-resistant glove, such as butyl rubber, should be worn as the outer layer. Gloves must be inspected for any signs of degradation or puncture before and during use. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body | Flame-Resistant Laboratory Coat and Chemical-Resistant Apron | A lab coat, fully buttoned, is the minimum requirement.[10] Given the corrosive nature of the acrylic acid moiety, a chemical-resistant apron worn over the lab coat is necessary for enhanced protection against spills. |
| Respiratory | Certified Chemical Fume Hood | All work with (E)-3-(1H-Pyrrol-2-YL)acrylic acid must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation of vapors.[13] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7][13] |
| Feet | Closed-toe Shoes | Shoes should be made of a non-porous material to prevent exposure from spills. Open-toed shoes are strictly prohibited in the laboratory.[10][11] |
Step-by-Step PPE Procedures: A Self-Validating System
Proper donning and doffing of PPE are as crucial as the selection of the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat and Apron: Put on the lab coat, ensuring it is fully buttoned. Secure the chemical-resistant apron over the lab coat.
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
-
Outer Gloves: Wear the second, more robust pair of chemical-resistant gloves over the first pair. Ensure the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
-
Face Shield and Goggles: Put on the chemical splash goggles first, followed by the full-face shield.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to contain any contamination. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield first, followed by the goggles. Place them in a designated area for decontamination.
-
Apron and Lab Coat: Remove the apron, followed by the lab coat, by rolling it away from your body to prevent the outer contaminated surface from touching your clothes.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plan
A systematic workflow is critical for the safe handling and disposal of (E)-3-(1H-Pyrrol-2-YL)acrylic acid.
Experimental Workflow
The following diagram illustrates a safe workflow for handling this chemical.
Caption: Experimental workflow for handling (E)-3-(1H-Pyrrol-2-YL)acrylic acid.
Disposal Protocol
-
Segregation: All liquid and solid waste contaminated with (E)-3-(1H-Pyrrol-2-YL)acrylic acid must be collected separately from other waste streams.[13]
-
Labeling: Waste containers must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name "(E)-3-(1H-Pyrrol-2-YL)acrylic acid".[13]
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain. [1]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[1]
-
Spills: For small spills, absorb with an inert dry material and place it in an appropriate waste disposal container.[12] For large spills, evacuate the area and contact your institution's emergency response team.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Acrylic acid (HSG 104, 1997). (1997). INCHEM. Retrieved from [Link]
-
Acrylic Acid. (n.d.). Washington State University - Environmental Health & Safety. Retrieved from [Link]
-
OSHA Laboratory Safety Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Nevada, Reno - Environmental Health & Safety. Retrieved from [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2020). Journal of Laboratory and Precision Medicine. Retrieved from [Link]
-
News - Acrylic acid properties and safety measures and emergency treatment. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College - Environmental Health and Safety. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
- Method for disposal of waste from acrylic acid process and acrylic ester process. (n.d.). Google Patents.
-
Simultaneous disposal of acrylic acid (ester) wastewater and residue with high efficiency and low energy consumption. (n.d.). DESWATER. Retrieved from [Link]
-
SAFETY DATA SHEET - Glacial Acrylic Acid. (2022, October 11). Retrieved from [Link]
-
ICSC 0688 - ACRYLIC ACID. (n.d.). International Labour Organization. Retrieved from [Link]
Sources
- 1. Acrylic acid (HSG 104, 1997) [inchem.org]
- 2. download.basf.com [download.basf.com]
- 3. fishersci.com [fishersci.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
